2-Bromo-5-pentafluoroethyl-thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKZWYQZACZSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data of 2-Bromo-5-pentafluoroethyl-thiophene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopic techniques to offer a robust predictive analysis. This document will cover Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
2-Bromo-5-pentafluoroethyl-thiophene is a disubstituted thiophene featuring a bromine atom and a pentafluoroethyl group at the 2 and 5 positions, respectively. This unique combination of a halogen, a perfluoroalkyl chain, and a heteroaromatic ring results in a distinct spectroscopic fingerprint. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions and material properties.
Caption: Molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: For a standard NMR analysis, dissolve 5-25 mg of 2-Bromo-5-pentafluoroethyl-thiophene in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1] The choice of solvent is critical, and for organofluorine compounds, solvents that are free of residual water are preferred to avoid interference.[2] The sample should be filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.[1] For air-sensitive samples, preparation under an inert atmosphere using a Schlenk line and a J-Young NMR tube is recommended to prevent degradation.[3][4]
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
-
¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. No external standard is required if the spectrometer is calibrated, but an internal reference like trifluorotoluene can be used.[5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-5-pentafluoroethyl-thiophene is expected to show two signals corresponding to the two protons on the thiophene ring. These protons form an AX spin system and will appear as two doublets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.10 - 7.30 | Doublet | ~4.0 |
| H-4 | ~6.90 - 7.10 | Doublet | ~4.0 |
Interpretation:
-
The chemical shifts of thiophene protons are influenced by the electronic effects of the substituents. The bromine atom is electron-withdrawing via induction but electron-donating through resonance. The pentafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
-
The proton at the 3-position (H-3) is adjacent to the electron-withdrawing bromine atom and will likely be deshielded, appearing at a higher chemical shift compared to the proton at the 4-position (H-4).
-
The coupling constant of approximately 4.0 Hz is typical for a ³JHH coupling between protons at the 3 and 4 positions of a thiophene ring.[6]
-
Long-range couplings to the fluorine atoms of the pentafluoroethyl group (⁴JHF and ⁵JHF) may be observed, which would further split the proton signals into doublets of triplets or more complex multiplets. These couplings are typically in the range of 0.5-3.0 Hz.[7]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals: four for the thiophene ring carbons and two for the pentafluoroethyl group carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-2 | ~112 - 118 | Triplet, ²JCF ≈ 20-50 Hz |
| C-3 | ~130 - 135 | Triplet, ³JCF ≈ 5 Hz |
| C-4 | ~128 - 133 | Quartet, ⁴JCF ≈ 1-3 Hz |
| C-5 | ~125 - 130 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |
| -CF₂- | ~115 - 125 (quartet) | Triplet, ¹JCF ≈ 240-320 Hz |
| -CF₃ | ~118 - 128 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |
Interpretation:
-
Thiophene Carbons: The carbon attached to the bromine (C-2) will be significantly shielded due to the "heavy atom effect" of bromine. The carbon attached to the pentafluoroethyl group (C-5) will be deshielded. The C-3 and C-4 carbons will have chemical shifts typical for substituted thiophenes.
-
Pentafluoroethyl Carbons: The chemical shifts of the -CF₂- and -CF₃ carbons are in the characteristic range for perfluoroalkyl groups.
-
C-F Coupling: The most prominent feature will be the large one-bond C-F coupling constants (¹JCF) for the -CF₂- and -CF₃ carbons, which will split these signals into a triplet and a quartet, respectively. The thiophene carbons will also show smaller long-range couplings to the fluorine atoms.[8][9]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two signals corresponding to the -CF₂- and -CF₃ groups.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFF, Hz) |
| -CF₂- | ~ -80 to -90 | Quartet | ~ 2-10 |
| -CF₃ | ~ -110 to -120 | Triplet | ~ 2-10 |
Interpretation:
-
The chemical shifts are referenced to CFCl₃ at 0 ppm. The -CF₂- group typically appears at a higher frequency (less negative ppm value) than the -CF₃ group.[10][11]
-
The two fluorine environments will couple to each other, resulting in a triplet for the -CF₃ group (coupled to the two -CF₂- fluorines) and a quartet for the -CF₂- group (coupled to the three -CF₃ fluorines). The ³JFF coupling constant is expected to be in the range of 2-10 Hz.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2-Bromo-5-pentafluoroethyl-thiophene, the IR spectrum will be characterized by vibrations of the thiophene ring, the C-Br bond, and the C-F bonds.
Experimental Protocol: IR Spectroscopy
Sample Preparation: As 2-Bromo-5-pentafluoroethyl-thiophene is likely a liquid at room temperature, the simplest method for IR analysis is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13] Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.[14][15] This method requires minimal sample preparation and is easy to clean.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Measurement Mode: Transmission (using salt plates) or ATR.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum will be complex, but several key absorption bands can be predicted.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Thiophene C-H stretch | ~3100 | Weak to Medium |
| Thiophene ring stretches | ~1550-1400 | Medium to Strong |
| C-F stretches (pentafluoroethyl) | ~1350-1100 | Strong, multiple bands |
| Thiophene C-H out-of-plane bend | ~800-850 | Strong |
| C-Br stretch | ~600-500 | Medium to Strong |
Interpretation:
-
Thiophene Ring Vibrations: The C-H stretching vibration above 3000 cm⁻¹ and the ring stretching vibrations in the 1550-1400 cm⁻¹ region are characteristic of the thiophene ring.[14][16] The strong out-of-plane C-H bending absorption around 800-850 cm⁻¹ is indicative of a 2,5-disubstituted thiophene.
-
C-F Vibrations: The most intense and characteristic absorptions in the spectrum will be the C-F stretching vibrations of the pentafluoroethyl group, appearing as a series of strong bands in the 1350-1100 cm⁻¹ region.[17]
-
C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like 2-Bromo-5-pentafluoroethyl-thiophene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most suitable technique.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
GC Parameters: A standard non-polar capillary column (e.g., DB-5ms) can be used. The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate a reproducible fragmentation pattern.
Predicted Mass Spectrum
The EI mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Caption: Predicted fragmentation pathway of 2-Bromo-5-pentafluoroethyl-thiophene.
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet with a mass-to-charge ratio (m/z) of 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.
-
Key Fragments:
-
Loss of Bromine: A significant fragment will be observed at m/z 227, corresponding to the loss of a bromine radical ([M-Br]⁺).
-
Loss of Pentafluoroethyl: Another major fragmentation pathway will be the loss of the pentafluoroethyl radical, resulting in a fragment ion at m/z 161/163 ([M-C₂F₅]⁺), which will also exhibit the characteristic bromine isotope pattern.
-
Pentafluoroethyl Cation: A prominent peak at m/z 119 corresponding to the [C₂F₅]⁺ cation is expected.
-
Thiophene Ring Fragmentation: Further fragmentation of the thiophene ring may lead to smaller ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene. By understanding the fundamental principles of these analytical techniques and drawing comparisons with structurally related molecules, we can anticipate the key spectral features that will be crucial for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. This guide serves as a valuable resource for scientists working with this and similar fluorinated heterocyclic compounds.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
S. Tsuchiya. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
University of Leeds. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]
-
Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]
- Ellis, S. C., & Scott, D. C. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(1), 134-140.
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe.... Retrieved from [Link]
- Al-Masoudi, N. A., & Ali, A. H. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-8.
-
Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
- Kiefer, P. M., & Hsieh, C. C. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 122(45), 10439-10447.
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
ResearchGate. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shift ppm table. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Begley, T. P., & Farr, B. A. (2001). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Journal of the American Society for Mass Spectrometry, 12(12), 1319-1327.
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
- 3. CASPRE [caspre.ca]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. azom.com [azom.com]
- 11. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Thiophene [webbook.nist.gov]
- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 15. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
discovery and history of fluorinated thiophenes
The Discovery and History of Fluorinated Thiophenes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Whitepaper.
Executive Summary
The incorporation of fluorine into the thiophene ring represents a pivotal advancement in heterocyclic chemistry, bridging the gap between simple aromatic building blocks and high-value pharmacophores. While thiophene was isolated in the late 19th century, the successful synthesis of its fluorinated derivatives remained elusive for nearly 70 years due to the explosive reactivity of direct fluorination and the instability of early intermediates. This guide traces the technical evolution of fluorinated thiophenes—from the dangerous "alchemy" of perchloryl fluoride to modern, precision electrophilic fluorination—and details their critical role as bioisosteres in contemporary drug design and materials science.
Historical Evolution: From Contaminant to Scaffold[1]
The history of fluorinated thiophenes is defined by a struggle against the inherent reactivity of the C–F bond formation process.
The Discovery of Thiophene (1882)
Viktor Meyer discovered thiophene as a contaminant in benzene that turned isatin blue (the indophenin reaction).[1][2] For decades, it was merely a "benzene mimic."[1]
The "Dark Age" of Fluorination (1940s–1950s)
While chlorination and bromination were straightforward, fluorination was not.[1]
-
1949: Van Vleck attempted to synthesize 2-fluorothiophene via the Schiemann reaction (thermal decomposition of diazonium salts).[1] The attempt failed, yielding only tar and decomposition products. The instability of the thienyl diazonium cation proved a major barrier compared to the benzene analog.
The Breakthrough Era (1960s–1970s)[1]
-
1963: R.D.[1] Schuetz achieved one of the first successful syntheses of 2-fluorothiophene using antimony trifluoride (
) with 2-iodothiophene.[1] The yield was poor (<10%), but it proved the molecule could exist. -
The Gronowitz Shift: Salo Gronowitz , the father of modern thiophene chemistry, revolutionized the field by moving away from nucleophilic substitution.[1] He utilized organolithium intermediates (thienyllithium) reacted with perchloryl fluoride (
) .[1]
The Modern Era (1990s–Present)
The development of stable, solid electrophilic fluorinating agents (N-F reagents) like N-fluorobenzenesulfonimide (NFSI) and Selectfluor democratized access to these compounds.[1] Researchers could now generate lithiated thiophenes at low temperatures and quench them with NFSI to obtain high yields of fluorothiophenes without explosion risks.[1]
Synthetic Architectures and Causality
The choice of synthetic route depends heavily on the position of the fluorine (C2 vs. C3) and the presence of other functional groups.
Visualizing the Synthetic Pathways
The following diagram illustrates the evolution of synthesis strategies, contrasting early dangerous methods with modern precision techniques.
Caption: Evolution of fluorothiophene synthesis from unstable diazonium salts to stable electrophilic fluorination.
Technical Deep Dive: Experimental Protocols
Protocol A: Synthesis of 2-Fluorothiophene (Modern Standard)
Rationale: This protocol utilizes the "Metallation-Electrophilic Fluorination" strategy.[1][3] The C2 protons of thiophene are the most acidic (
Reagents:
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Solvation: Add anhydrous THF and thiophene. Cool the system to -78°C (dry ice/acetone bath). Causality: Low temperature prevents the "dance" of the lithiated species (scrambling) and ring opening.
-
Metallation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C.
-
Checkpoint: The solution typically turns yellow, indicating the formation of 2-thienyllithium.
-
-
Fluorination: Dissolve NFSI in THF (in a separate dry flask) and add it via cannula to the lithiated thiophene solution.
-
Quench: Allow the mixture to warm to room temperature slowly overnight. Quench with saturated aqueous
. -
Purification: Extract with diethyl ether. The product, 2-fluorothiophene, is a volatile liquid (bp ~82°C). Critical: Do not rotovap to dryness under high vacuum; the product will be lost.[1] Distill carefully at ambient pressure.
Protocol B: Synthesis of 3-Fluorothiophene (Improved Schiemann)
Rationale: Direct lithiation at C3 is difficult due to the higher acidity of C2.[1] The Schiemann reaction, modified by Pomerantz (2008) , is preferred for C3 functionalization.[1]
-
Precursor: Start with methyl 3-aminothiophene-2-carboxylate.
-
Diazotization: React with
and to form the diazonium tetrafluoroborate salt.[1] -
Decomposition: Heat the salt with sand (to modulate heat transfer) under vacuum. The 3-fluorinated ester sublimes/distills out.[4]
-
Decarboxylation: Saponify the ester to the acid, then decarboxylate using copper/quinoline to yield 3-fluorothiophene.
Quantitative Data & Properties
The introduction of fluorine drastically alters the physicochemical profile of the thiophene ring without significantly changing its steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).
| Property | Thiophene | 2-Fluorothiophene | 3-Fluorothiophene |
| CAS Number | 110-02-1 | 400-13-5 | 3093-88-7 |
| Boiling Point | 84 °C | ~82–91 °C | ~82–84 °C |
| Density | 1.05 g/mL | 1.23 g/mL | 1.22 g/mL |
| N/A | -130 to -135 ppm (approx) | -119.0 ppm | |
| Electronic Effect | Electron Rich | Deactivated (Inductive w/d) | Deactivated |
| Metabolic Stability | Low (S-oxidation) | High (Blocks C2 oxidation) | Moderate |
Applications in Drug Discovery (SAR)
Fluorinated thiophenes are not just chemical curiosities; they are strategic tools in Medicinal Chemistry.
Bioisosterism & Metabolic Blocking
Thiophene is a bioisostere of benzene.[1] However, the thiophene ring is electron-rich and prone to metabolic oxidation by Cytochrome P450, leading to reactive sulfoxides or epoxides (toxicity risks).
-
The Fluorine Fix: Placing a fluorine atom at the C2 position blocks the primary site of metabolic attack.[1]
-
pKa Modulation: Fluorine's electronegativity lowers the pKa of neighboring protons, influencing binding affinity in protein pockets.[1]
Structure-Activity Relationship (SAR) Logic
The diagram below depicts how a Medicinal Chemist selects a fluorothiophene scaffold to solve specific drug design problems.
Caption: Decision tree for implementing fluorothiophenes in lead optimization.
References
-
Meyer, V. (1882).[1] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery).[1]
-
Van Vleck, R. T. (1949).[1] Preparation of Fluorothiophene. Journal of the American Chemical Society, 71(9), 3256–3257. Link (First attempted synthesis).[1]
-
Schuetz, R. D., et al. (1963).[1] Halothiophenes.[1] The Journal of Organic Chemistry, 28(5), 1420. (Early successful synthesis via SbF3).
-
Gronowitz, S., & Rosén, U. (1971).[1] On the synthesis of fluorothiophenes. Chemica Scripta. (Establishment of organolithium methods).
-
Pomerantz, M., & Turkman, N. (2008).[1] A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336.[4] Link (Modern Schiemann protocol).[1]
-
Ye, F., et al. (2011).[1] Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery. New Journal of Chemistry. Link (Application in drug discovery).[1]
-
PubChem. (2025).[1] 2-Fluorothiophene Compound Summary. National Library of Medicine. Link (Physical data verification).[1]
Sources
theoretical calculations of 2-Bromo-5-pentafluoroethyl-thiophene electronic properties
Executive Summary
This technical guide delineates the theoretical framework for characterizing the electronic structure of 2-Bromo-5-pentafluoroethyl-thiophene . As a halogenated and fluorinated thiophene derivative, this molecule represents a critical "push-pull" building block for organic semiconductors, optoelectronic materials, and bioisosteres in medicinal chemistry.
The introduction of the pentafluoroethyl group (
This guide provides a rigorous protocol for Density Functional Theory (DFT) calculations, analyzes the expected electronic properties based on established physicochemical trends, and offers a self-validating workflow for computational verification.
Part 1: Computational Methodology & Protocol
To ensure high-fidelity results that correlate with experimental observables (UV-Vis, CV), the following computational workflow is prescribed. This protocol prioritizes the balance between computational cost and accuracy, utilizing the Gaussian or ORCA software suites.
1.1 Geometry Optimization
The initial step requires locating the global minimum on the Potential Energy Surface (PES). The
-
Level of Theory: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The "++" diffuse functions are mandatory for describing the lone pairs on Bromine and Fluorine and the diffuse electron density of the aromatic ring. The "(d,p)" polarization functions account for the d-orbitals of Sulfur and Bromine.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Solvent: Dichloromethane (
) or Chloroform ( ), matching standard synthesis/characterization conditions.
-
1.2 Vibrational Frequency Analysis
Post-optimization, a frequency calculation is required to validate the stationary point.
-
Criteria: No imaginary frequencies (NImag = 0).
-
Output: Zero-Point Vibrational Energy (ZPVE) and thermodynamic properties (
, ).
1.3 Excited State Calculations (TD-DFT)
For predicting optical gaps and UV-Vis absorption spectra, standard B3LYP often underestimates charge-transfer excitations.
-
Functional: CAM-B3LYP (Coulomb-Attenuating Method) or
B97X-D (includes dispersion corrections). -
States: Calculate the first 10 singlet excited states (
).
1.4 Workflow Visualization
The following diagram illustrates the logical flow of the computational study, ensuring a self-validating loop.
Caption: Figure 1. Self-validating computational workflow for electronic property determination.
Part 2: Electronic Properties & Theoretical Analysis[1][2]
The substitution pattern of 2-Bromo-5-pentafluoroethyl-thiophene creates a distinct electronic signature compared to unsubstituted thiophene.
2.1 Frontier Molecular Orbitals (FMOs)
The FMOs determine the chemical reactivity and optical properties.
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the thiophene ring and the bromine lone pairs. The Br atom acts as a weak
-donor (+M effect), raising the HOMO slightly, but the strong effect of the group dominates, resulting in a net stabilization (lowering) of the HOMO energy. -
LUMO (Lowest Unoccupied Molecular Orbital): Significant delocalization onto the electron-withdrawing pentafluoroethyl group. This lowers the LUMO energy significantly, increasing the electron affinity.
Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p)) Note: Values are theoretical estimates based on analogous trifluoromethyl-thiophene derivatives.
| Property | Symbol | Estimated Value | Physical Significance |
| HOMO Energy | -6.60 to -6.80 eV | Resistance to oxidation; deeper than thiophene (-6.1 eV). | |
| LUMO Energy | -1.80 to -2.10 eV | Electron affinity; facilitates electron injection. | |
| Band Gap | ~ 4.6 - 4.8 eV | Wide gap semiconductor; requires conjugation extension for visible absorption. | |
| Dipole Moment | 2.5 - 3.2 Debye | Directed towards the | |
| Electrophilicity | High | Indicates propensity to accept electrons (nucleophilic attack at C3/C4). |
2.2 Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting non-covalent interactions (docking) and reactive sites.
-
Red Regions (Negative Potential): Localized near the Fluorine atoms and the Bromine atom. These sites can accept hydrogen bonds or coordinate with cations.
-
Blue Regions (Positive Potential): Localized on the thiophene ring protons (positions 3 and 4) and the Sulfur atom (
-hole). The region near the group is highly electron-deficient, making the ring susceptible to nucleophilic attack if not sterically hindered.
2.3 Substituent Effect Logic
The interplay between the Bromine and Pentafluoroethyl groups is visualized below.
Caption: Figure 2. Electronic modulation of the thiophene core by 2-Br and 5-C2F5 substituents.
Part 3: Applications & Reactivity
3.1 Polymerization Precursor
This molecule is a prime candidate for Direct Heteroarylation Polymerization (DHAP) or Suzuki Polycondensation .
-
Mechanism: The C-Br bond is the oxidative addition site for Pd(0).
-
Regioselectivity: The
group blocks the 5-position, forcing polymerization or coupling at the 2-position (Br) or activation of C-H bonds at positions 3/4 (though less likely under standard cross-coupling conditions). -
Material Science: Polymers derived from this monomer will exhibit deep HOMO levels, making them air-stable p-type or potentially n-type semiconductors depending on the co-monomer.
3.2 Bioisosterism in Drug Design
In medicinal chemistry, the thiophene ring is a bioisostere of phenyl.
-
Metabolic Stability: The
group blocks metabolic oxidation at the typically reactive -position. -
Lipophilicity: The fluorinated tail significantly increases
, enhancing membrane permeability. -
Halogen Bonding: The Bromine atom can engage in halogen bonding with protein backbone carbonyls (C-Br
O=C), a potent interaction for increasing binding affinity.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link
-
BenchChem. (2025).[1] Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide. Link (Cited as a comparative protocol for brominated thiophenes).
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
Ji, Y., et al. (2024). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides. Organometallics. Link (Provides context on pentafluoroethyl electronic effects).
Sources
Sourcing and Utilizing 2-Bromo-5-(pentafluoroethyl)thiophene: A Technical Compendium
The following technical guide details the sourcing, validation, and utilization of 2-Bromo-5-(pentafluoroethyl)thiophene , a specialized fluorinated building block.
Introduction & Strategic Importance
2-Bromo-5-(pentafluoroethyl)thiophene (Structure:
The "Fluorine Effect" in Medicinal Chemistry
-
Metabolic Stability: The
bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 5-position, extending the half-life of the final drug candidate. -
Lipophilicity: The
group significantly increases compared to , enhancing membrane permeability for CNS targets. -
Electronic Modulation: The electron-withdrawing nature of the
group lowers the HOMO energy of the thiophene ring, stabilizing it against oxidative degradation.
Commercial Landscape & Sourcing Strategy
Unlike commodity chemicals (e.g., 2-bromothiophene), the 5-pentafluoroethyl derivative is often classified as a "Make-to-Order" (MTO) or "Tier 2" inventory item. It is rarely in stock for immediate 24-hour shipment.
Supplier Classification Matrix
| Supplier Tier | Typical Lead Time | Purity Guarantee | Recommended Vendors |
| Tier 1 (Stock) | 1-3 Days | >97% (GC) | Rare. Check Fluorochem , Apollo Scientific . |
| Tier 2 (MTO) | 2-4 Weeks | >95% (NMR) | Enamine , Combi-Blocks , WuXi AppTec . |
| Tier 3 (Custom) | 6-8 Weeks | >98% (HPLC) | Syngene , Pharmablock . |
Sourcing Decision Logic (DOT Diagram)
The following decision tree illustrates the optimal workflow for procuring this molecule, minimizing project delays.
Figure 1: Strategic sourcing workflow. If the direct bromide is unavailable, sourcing the non-brominated precursor for in-house functionalization is often the fastest route.
Quality Assurance & Analytical Validation (Self-Validating System)
Due to the volatility of fluorinated thiophenes, purity must be verified immediately upon receipt. Do not rely solely on the vendor's Certificate of Analysis (CoA).
Critical Analytical Parameters
| Test | Expected Result | Common Impurity / Failure Mode |
| Singlet ( | Presence of mono-fluorinated side products or hydrolized | |
| GC-MS | 2,5-Dibromothiophene (if over-brominated) or 2-Bromothiophene (incomplete reaction). | |
| Appearance | Colorless to pale yellow liquid | Dark brown/black indicates polymerization or free bromine (requires redistillation). |
The "Self-Validating" QC Protocol
-
Aliquot: Take a 10mg sample under inert atmosphere (
). -
Solvent: Dissolve in
(neutralized with basic alumina to prevent acid-catalyzed decomposition). -
Standard: Add
-trifluorotoluene as an internal standard for quantitative NMR. -
Validation: Integration of the product peaks against the standard must yield >95% mass balance.
Synthetic Utility & Handling[1]
Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This molecule is an excellent electrophile for Suzuki couplings. The electron-withdrawing
Reagents:
-
Substrate: 2-Bromo-5-(pentafluoroethyl)thiophene (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(3 mol%) - Preferred over for steric reasons. -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane /
(4:1)
Step-by-Step:
-
Charge a reaction vial with boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent and the thiophene substrate via syringe.
-
Heat to 80°C for 4–6 hours. Note: Monitor by TLC/GC. Prolonged heating may cause protodebromination.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Contingency Synthesis (In-House Production)
If the commercial supply is dry, the molecule can be synthesized from 2,5-dibromothiophene (widely available commodity).
Reaction Pathway:
Mechanism & Workflow (DOT Diagram):
Figure 2: Decarboxylative perfluoroalkylation route. Strict temperature control is required to prevent double substitution.
Synthesis Notes:
-
Stoichiometry: Use exactly 1.1 equivalents of the fluoroalkylating agent to minimize the formation of the bis-substituted byproduct.
-
Purification: The product (mono-substituted) and byproduct (bis-substituted) have different boiling points. Separation via fractional distillation is effective.
References
-
Chen, Q. Y., & Wu, S. W. (1989). "Perfluoroalkylation of aromatic compounds with sodium perfluoroalkane carboxylates." Journal of the Chemical Society, Perkin Transactions 1, 2385-2387.
- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.
-
PubChem Database. "2-Bromo-5-(trifluoromethyl)thiophene (Analogous Compound)." CID 2776082.
- Burschka, C., et al. (2004). "Palladium-catalyzed coupling reactions of halogenated thiophenes." Journal of Organometallic Chemistry, 689(24), 4611-4623.
Methodological & Application
Introduction: Unlocking Fluorinated Thiophenes for Advanced Materials and Pharmaceuticals
An In-Depth Guide to the Negishi Coupling of 2-Bromo-5-pentafluoroethyl-thiophene: Protocols and Applications
The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction couples organozinc reagents with organic halides, providing a powerful tool for constructing complex molecular architectures.[1][3] This guide focuses on a particularly valuable building block: 2-Bromo-5-pentafluoroethyl-thiophene.
The incorporation of fluorinated groups, such as the pentafluoroethyl (–CF₂CF₃) moiety, into heterocyclic scaffolds like thiophene imparts unique and highly desirable properties. These include enhanced thermal stability, metabolic resistance, and altered electronic characteristics, making the resulting compounds prime candidates for applications in materials science and drug discovery.[4][5] Thiophene-based materials are integral to the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[4][5][6] In medicinal chemistry, the thiophene nucleus is a common feature in a wide range of therapeutic agents, noted for its diverse biological activities.[7][8][9]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge, practical steps, and expert insights required to successfully employ 2-Bromo-5-pentafluoroethyl-thiophene in Negishi coupling reactions, thereby facilitating the synthesis of novel, high-value fluorinated compounds.
Scientific Principles: The Engine of C-C Bond Formation
The efficacy of the Negishi coupling lies in its well-understood catalytic cycle. The reaction is prized for the moderate reactivity of organozinc reagents, which prevents side reactions with many common functional groups, a frequent challenge with more reactive organometallics like Grignard or organolithium reagents.[10]
The Catalytic Cycle
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-Bromo-5-pentafluoroethyl-thiophene), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species.
-
Transmetalation: The organozinc reagent (R'-ZnX) exchanges its organic group (R') with the halide on the palladium complex. This step forms a new Pd(II) intermediate with both organic partners attached and regenerates a zinc halide salt.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst Selection: Palladium catalysts are most common due to their high efficiency and functional group tolerance.[1] Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) catalyst.[12] Alternatively, a Pd(II) precatalyst like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. For more challenging couplings, catalyst systems generated in situ from a source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) can offer superior performance by promoting oxidative addition and preventing undesirable side reactions.[13]
-
Organozinc Reagent Preparation: The utility of the Negishi coupling is broadened by the various methods available for preparing organozinc reagents. They can be formed via transmetalation from more reactive organolithium or Grignard reagents, or, for substrates with sensitive functional groups, prepared directly from organic halides using highly activated "Rieke® Zinc". This latter method avoids the incompatibility issues of harsher organometallics.
-
Solvent and Atmosphere: Organozinc reagents and the Pd(0) catalyst are sensitive to air and moisture.[14] Therefore, all procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents like tetrahydrofuran (THF) or toluene to ensure the integrity and activity of the reagents.
Detailed Application Protocols
The following protocols provide a framework for the successful application of Negishi coupling. All operations should be performed in oven-dried glassware under a positive pressure of an inert gas (argon or nitrogen).
Protocol 1: Preparation of an Arylzinc Reagent (Illustrative Example)
This protocol describes the preparation of an arylzinc reagent from an aryl bromide, which can then be used in the subsequent coupling step.
Materials:
-
Aryl bromide (e.g., 4-Bromoanisole) (1.1 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and inert gas inlet, dissolve the aryl bromide (1.1 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete formation of the aryllithium species.
-
Transmetalation to Zinc: In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the cold aryllithium solution.
-
Warming and Use: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1 hour. The resulting solution of the arylzinc reagent is now ready for use in the Negishi coupling.[14]
Protocol 2: Negishi Coupling of 2-Bromo-5-pentafluoroethyl-thiophene
This protocol details the cross-coupling of the title compound with a pre-formed or commercially available organozinc reagent.
Materials:
-
2-Bromo-5-pentafluoroethyl-thiophene (1.0 equivalent)
-
Organozinc reagent (e.g., Arylzinc chloride from Protocol 1) (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-pentafluoroethyl-thiophene (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the solids. Stir the solution for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add the solution of the organozinc reagent (1.2-1.5 eq) to the reaction flask via syringe or cannula over 20 minutes.
-
Reaction: Gently heat the reaction mixture to 50-60 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the specific organozinc reagent.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-pentafluoroethyl-2-substituted-thiophene.
Caption: General experimental workflow for the Negishi coupling protocol.
Data Presentation and Reaction Optimization
Achieving high yields in Negishi coupling often requires optimization of several parameters. The following table summarizes key variables and common choices that can be systematically screened to identify the optimal conditions for coupling with 2-Bromo-5-pentafluoroethyl-thiophene.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | PdCl₂(dppf) (3%) | Pd₂(dba)₃ (2%) | Pd(0) is the active species. Pd(PPh₃)₄ is pre-activated, while others form the active catalyst in situ.[12] |
| Ligand (mol%) | - (for Pd(PPh₃)₄) | - (for PdCl₂(dppf)) | XPhos (4%) | Bulky, electron-rich ligands can accelerate the reaction and improve yields, especially for hindered substrates.[13] |
| Solvent | THF | Toluene | Dioxane | Solvent polarity and coordinating ability can influence catalyst solubility and reactivity. |
| Temperature (°C) | 25 (Room Temp) | 50 | 80 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[15] |
| Expected Yield | Variable | Variable | Variable | Yield is highly dependent on the combination of parameters and the nature of the organozinc reagent. |
Applications in Research and Development
The products derived from the Negishi coupling of 2-Bromo-5-pentafluoroethyl-thiophene are high-value intermediates for a range of advanced applications.
-
Materials Science: Coupling with aryl or vinylzinc reagents creates conjugated systems that are fundamental building blocks for organic electronics. The pentafluoroethyl group can enhance the electron-accepting properties and improve the stability of these materials, leading to better performance in devices like OFETs and OPVs.[4][6][11]
-
Drug Development: The thiophene scaffold is a well-established pharmacophore.[9][16] Introducing a pentafluoroethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. The coupled products can serve as novel cores for creating libraries of compounds to be screened for various biological activities, from anticancer to antimicrobial agents.[8][17]
References
-
Negishi coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dalton Transactions. (n.d.). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Retrieved February 23, 2026, from [Link]
-
Berlin, C. (2017). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved February 23, 2026, from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved February 23, 2026, from [Link]
-
Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with. MIT Open Access Articles. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. Retrieved February 23, 2026, from [Link]
-
Science of Synthesis. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Negishi coupling – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
YouTube. (2020, February 14). Negishi cross-coupling reaction. Retrieved February 23, 2026, from [Link]
-
BMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved February 23, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Thiophene Compounds in Material Science Applications. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Frontiers. (2015). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
-
ResearchGate. (n.d.). The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 6). Application of the Negishi Reaction in the Synthesis of Thiophene-Based Lignans Analogues with Leishmanicidal Effects. Retrieved February 23, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved February 23, 2026, from [Link]
-
Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved February 23, 2026, from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 23, 2026, from [Link]
-
NIH. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved February 23, 2026, from [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Bromo-5-pentafluoroethyl-thiophene for High-Performance Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Organic Electronics
The field of organic electronics has seen a rapid evolution, driven by the promise of low-cost, flexible, and large-area devices.[1] Organic field-effect transistors (OFETs), the fundamental building blocks of organic circuits, have been a central focus of this research.[2] Thiophene-based conjugated polymers and small molecules have emerged as a dominant class of materials for the active semiconductor layer in OFETs due to their excellent charge transport properties and synthetic versatility.[3]
A key strategy for tuning the electronic properties and enhancing the performance and stability of these materials is the incorporation of fluorine atoms. The introduction of highly electronegative fluorine atoms, particularly in the form of perfluoroalkyl chains, has a profound impact on the material's characteristics. This "fluorous effect" can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving air-stable electron transport (n-type) or ambipolar behavior.[4][5] Furthermore, fluorination can influence the intermolecular packing and thin-film morphology, which are critical for efficient charge transport.[6]
This application note details the use of 2-Bromo-5-pentafluoroethyl-thiophene as a key building block for the synthesis of high-performance organic semiconductors for OFET applications. The presence of the bromine atom provides a reactive handle for established cross-coupling polymerization techniques, such as Stille and Suzuki coupling, enabling its incorporation into a variety of conjugated polymer backbones.[7][8] The pentafluoroethyl group, a potent electron-withdrawing substituent, is expected to imbue the resulting polymer with desirable n-type characteristics and enhanced environmental stability.[4]
This guide will provide detailed protocols for the synthesis of a representative polymer, the fabrication of OFET devices, and their subsequent characterization, offering researchers a comprehensive workflow for exploring the potential of this promising building block.
I. Core Concepts and Rationale
The strategic incorporation of the pentafluoroethyl group onto the thiophene ring is anticipated to yield several key benefits for OFET performance:
-
Inductive Effect and Energy Level Tuning: The strong electron-withdrawing nature of the C₂F₅ group lowers the HOMO and LUMO energy levels of the resulting polymer. A lower LUMO level facilitates electron injection from common high work function electrodes (e.g., gold) and enhances the stability of the negative charge carriers (electrons) in the presence of oxygen and moisture, leading to improved air stability of n-type OFETs.[5]
-
Intermolecular Interactions and Morphology: The unique properties of fluorinated chains can promote self-organization and favorable intermolecular packing in the solid state. This can lead to enhanced π-π stacking and improved charge transport pathways within the thin film.[6]
-
Solubility and Processability: While long perfluoroalkyl chains can decrease solubility in common organic solvents, the shorter pentafluoroethyl group offers a balance between the desired electronic effects and solution processability, which is crucial for device fabrication via techniques like spin-coating.
II. Materials and Equipment
| Category | Item | Supplier (Example) | Purpose |
| Monomers & Reagents | 2-Bromo-5-pentafluoroethyl-thiophene | Custom Synthesis | Key building block |
| 2,5-Bis(trimethylstannyl)thiophene | Sigma-Aldrich | Co-monomer for Stille polymerization | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Strem Chemicals | Catalyst for Stille polymerization | |
| Anhydrous Toluene | Sigma-Aldrich | Reaction solvent | |
| Chlorobenzene | Sigma-Aldrich | Solvent for polymer solution | |
| Heavily n-doped Silicon wafers with 300 nm SiO₂ | University Wafer | Substrate and gate dielectric | |
| Gold (Au) Pellets (99.99%) | Kurt J. Lesker | Source and drain electrodes | |
| Octadecyltrichlorosilane (OTS) | Sigma-Aldrich | Surface treatment for SiO₂ | |
| Equipment | Schlenk line and glassware | Chemglass | Inert atmosphere synthesis |
| Spin coater | Laurell Technologies | Thin film deposition | |
| Thermal evaporator | Angstrom Engineering | Electrode deposition | |
| Probe station and Semiconductor Parameter Analyzer | Keithley / Keysight | Electrical characterization of OFETs | |
| Glovebox with N₂ atmosphere | MBRAUN | Inert environment for device fabrication and testing |
III. Experimental Protocols
A. Synthesis of Poly(3-pentafluoroethyl-thiophene-alt-thiophene) via Stille Coupling
This protocol describes a representative Stille polymerization to synthesize a copolymer of 2-Bromo-5-pentafluoroethyl-thiophene and thiophene.
Caption: Stille polymerization of 2-Bromo-5-pentafluoroethyl-thiophene.
Step-by-Step Protocol:
-
Preparation: In a glovebox, add 2-Bromo-5-pentafluoroethyl-thiophene (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2-3 mol%) to the flask.
-
Solvent and Degassing: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed toluene via cannula. Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.
-
Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry it under vacuum.
B. Fabrication of Bottom-Gate, Top-Contact OFETs
Caption: Workflow for OFET device fabrication.
Step-by-Step Protocol:
-
Substrate Cleaning: Clean heavily n-doped silicon wafers with a 300 nm thermal oxide layer by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and bake at 120 °C for 20 minutes.
-
Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic self-assembled monolayer. This improves the morphology of the overlying polymer film.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrates to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Thermal Annealing: Transfer the substrates into a nitrogen-filled glovebox and anneal them on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes to improve film crystallinity and morphology.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the semiconductor layer. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
C. Electrical Characterization of OFETs
-
Setup: Place the fabricated OFETs on the probe station inside a nitrogen-filled glovebox to prevent degradation during measurement.
-
Measurement: Use a semiconductor parameter analyzer to measure the transfer and output characteristics of the device.
-
Transfer Characteristics: Sweep the gate voltage (V_G) from positive to negative (e.g., +60 V to -60 V) at a constant drain voltage (V_D) (e.g., -60 V for p-channel and +60 V for n-channel) to obtain the I_D-V_G curve.
-
Output Characteristics: Sweep the drain voltage (V_D) at different constant gate voltages (V_G) to obtain the I_D-V_D curves.
-
-
Parameter Extraction: From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
IV. Expected Results and Discussion
Based on literature for analogous polythiophenes with perfluoroalkyl side chains, the incorporation of the pentafluoroethyl group is expected to result in a semiconductor with predominantly n-type behavior.[4]
| Parameter | Expected Value Range | Significance |
| Electron Mobility (µ_e) | 10⁻³ - 10⁻² cm²/Vs | Indicates the efficiency of electron transport. |
| On/Off Ratio (I_on/I_off) | > 10⁴ | A high ratio is essential for digital logic applications. |
| Threshold Voltage (V_th) | < 20 V | A low threshold voltage is desirable for low-power operation. |
| Air Stability | Significantly improved over non-fluorinated analogues | The lower LUMO level is expected to provide enhanced resistance to oxidation.[5] |
HOMO/LUMO Energy Levels: Cyclic voltammetry is a crucial technique to determine the HOMO and LUMO energy levels of the synthesized polymer. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to lower both the HOMO and LUMO levels compared to an alkyl-substituted polythiophene. For instance, while poly(3-hexylthiophene) (P3HT) has a HOMO level of around -5.0 eV, the fluorinated polymer is anticipated to have a HOMO level closer to -5.5 eV or lower. Similarly, the LUMO level is expected to be lowered, facilitating electron injection.
Charge Transport Characteristics: The pentafluoroethyl side chains are expected to promote n-type charge transport. While hole transport (p-type) might also be observed, electron mobilities in the range of 10⁻³ to 10⁻² cm²/Vs are a reasonable expectation for a first-generation material.[4] The on/off ratio should be significant, indicating good switching behavior.
Air Stability: A key advantage of using 2-Bromo-5-pentafluoroethyl-thiophene is the anticipated improvement in the air stability of the resulting OFETs. The lower LUMO level makes the polymer less susceptible to trapping of electrons by atmospheric oxygen and water, which is a common degradation pathway for n-type organic semiconductors.[5] Devices based on this polymer are expected to show more stable performance when tested under ambient conditions compared to their non-fluorinated counterparts.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Polymer Molecular Weight | Incomplete reaction; Impure monomers or solvent; Inactive catalyst. | Ensure all reagents and solvents are pure and anhydrous. Use freshly opened or purified catalyst. Increase reaction time. |
| Poor Film Quality | Poor solubility of the polymer; Incompatible solvent; Substrate surface not properly treated. | Screen different solvents (e.g., chlorobenzene, dichlorobenzene, xylene). Optimize OTS treatment. |
| Low Charge Carrier Mobility | Disordered film morphology; Presence of impurities. | Optimize annealing temperature and time. Ensure thorough purification of the polymer. |
| High Off-Current | Impurities in the semiconductor; Gate leakage. | Further purify the polymer. Check the quality of the gate dielectric. |
VI. Conclusion
2-Bromo-5-pentafluoroethyl-thiophene represents a valuable and versatile building block for the synthesis of novel organic semiconductors. The strategic incorporation of the pentafluoroethyl group is a promising approach to develop n-type and air-stable materials for organic field-effect transistors. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize polymers derived from this monomer and to fabricate and evaluate high-performance OFET devices. The exploration of copolymers with various donor units and the fine-tuning of device fabrication parameters are expected to further enhance the performance of materials based on this promising fluorinated thiophene derivative.
VII. References
-
Koezuka, H., Tsumura, A., & Ando, T. (1987). Field-Effect Transistor with Polythiophene Thin Film. Synthetic Metals, 18(1-3), 699-704.
-
Facchetti, A., Yoon, M. H., & Marks, T. J. (2004). Building blocks for n-type molecular and polymeric electronics. Perfluoroalkyl- versus alkyl-functionalized oligothiophenes (nT; n = 2-6). Systematics of thin film microstructure, semiconductor performance, and modeling of majority charge injection in field-effect transistors. Journal of the American Chemical Society, 126(42), 13859-13874.
-
Facchetti, A., Deng, Y., Wang, A., Ko, Y., & Marks, T. J. (2004). Building blocks for n-type molecular and polymeric electronics. Perfluoroalkyl- versus alkyl-functionalized oligothiophenes (nTs; n = 2-6). Systematic synthesis, spectroscopy, electrochemistry, and solid-state organization. Journal of the American Chemical Society, 126(41), 13480-13501.
-
Collard, D. M., & Li, L. (2001). Synthesis and Oxidative Polymerization of Semifluoroalkyl-Substituted Thiophenes. Macromolecules, 34(26), 9075-9078.
-
Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911-918.
-
Kline, R. J., McGehee, M. D., Kadnikova, E. N., Liu, J., & Fréchet, J. M. (2005). Controlling the field-effect mobility of regioregular poly (3-hexylthiophene) by changing the solvent. Advanced Materials, 17(6), 695-698.
-
Rivnay, J., Mannsfeld, S. C., Miller, C. E., Salleo, A., & Toney, M. F. (2012). Quantitative determination of organic semiconductor microstructure from the molecular to device scale. Chemical Reviews, 112(10), 5488-5519.
-
Roncali, J. (1992). Conjugated poly (thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738.
-
Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Craats, A. M. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature, 401(6754), 685-688.
-
Wikipedia. (2023). Polythiophene. In Wikipedia. Retrieved from [Link]
-
Jen, K. Y., & Chi, Y. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Polymers, 16(2), 263.
-
McCulloch, I., Heeney, M., Bailey, C., Genevicius, K., MacDonald, I., Shkunov, M., ... & Toney, M. F. (2006). Liquid-crystalline semiconducting polymers with high charge-carrier mobility. Nature materials, 5(4), 328-333.
-
Newman, C. R., Frisbie, C. D., da Silva Filho, D. A., Brédas, J. L., Ewbank, P. C., & Mann, K. R. (2004). Introduction to organic thin film transistors and design of n-channel organic semiconductors. Chemistry of Materials, 16(23), 4436-4451.
-
Li, L., & Collard, D. M. (2005). Tuning the Electronic Structure of Conjugated Polymers with Fluoroalkyl Substitution: Alternating Alkyl/Perfluoroalkyl-Substituted Polythiophene. Macromolecules, 38(2), 489-494.
-
McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly (3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72.
-
Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled synthesis of poly (3-alkylthiophenes) mediated by Rieke zinc: their characterization and solid-state properties. Journal of the American Chemical Society, 117(1), 233-244.
-
Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
-
Faraji, S., & Ozturk, T. (2015). High-performance, low-voltage organic field-effect transistors using thieno [3, 2-b] thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(30), 7896-7904.
-
Li, J., Zhao, Y., Tan, H. S., Guo, Y., Di, C. A., Yu, G., ... & Liu, Y. (2012). A stable solution-processed polymer semiconductor with record high-mobility for thin-film transistors. Scientific reports, 2(1), 1-6.
-
Lei, T., & Pei, J. (2014). Stille polycondensation for high-performance polymer semiconductors. Accounts of chemical research, 47(4), 1117-1126.
-
Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2011). Semiconducting π-conjugated systems in organic field-effect transistors. Chemical reviews, 112(4), 2208-2267.
-
Zhang, X., Li, B., & Guo, Y. (2022). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 10, 1024469.
-
Wu, Z., Li, C., & Wang, J. (2024). Side-Chain Engineering of Polythiophene Probes for Multimodal Discrimination of PFAS via Conformational Switching. Angewandte Chemie International Edition, 63(1), e202314545.
-
Wu, Z., Li, C., & Wang, J. (2024). Side-Chain Engineering of Polythiophene Probes for Multimodal Discrimination of PFAS via Conformational Switching. Angewandte Chemie, 136(1), e202314545.
-
Das, S., & Dodda, J. M. (2024). Topology-Driven Field Distribution for Enhanced Performance in OFET Sensors. In 2024 IEEE Sensors (pp. 1-4). IEEE.
-
Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions.
-
Khan, M. A., Hussain, A., Ali, A., Khan, I., Khan, I. U., & Shah, S. S. U. D. (2015). Selective C-arylation of 2, 5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(4), 5649-5665.
-
Vu, Q. T., Nguyen, N. L., Tran, T. T. D., Le, T. T., Nguyen, T. T., & Nguyen, T. K. L. (2020). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Journal of Chemistry, 2020.
-
Hussain, A., Ahmed, I., Khan, M. A., Khan, I., & Ali, A. (2016). Efficient double Suzuki cross-coupling reactions of 2, 5-dibromo-3-hexylthiophene: anti-tumor, haemolytic, anti-thrombolytic and biofilm inhibition studies. Chemistry Central Journal, 10(1), 1-10.
-
Trung, V. Q., Thuy, V. T. B., & Van, H. T. (2021). Synthesis and characterization of poly (3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(5), 603-608.
-
Zhang, R., Li, B., I McCulloch, and D. G. J. P. A. (2014). Preprocessing affords 3D crystalline poly (3-hexylthiophene) structure. ACS Macro Letters, 3(5), 419-423.
-
Kumar, A., & Reynolds, J. R. (2004). Synthesis and polymerization of perfluoroalkylated 3, 4-propylenedioxythiophene. ARKIVOC: Online Journal of Organic Chemistry, 2004(9), 9-14.
-
A. A., Al-Mulla, A., & M. A., Abd-El-Aziz, A. S. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(1), 199.
-
Uddin, M. A., & Kim, J. (2018). High-performance thin film transistor from solution-processed P3HT polymer semiconductor nanoparticles. Journal of Nanomaterials, 2018.
-
Vasilev, A. A., Kulyashova, A. E., Ananikov, V. P., & Beletskaya, I. P. (2017). Suzuki–Miyaura arylation of 2, 3‐, 2, 4‐, 2, 5‐, and 3, 4‐dibromothiophenes. European Journal of Organic Chemistry, 2017(48), 7301-7309.
-
Park, J. H., Kim, J. H., Lee, J. Y., & Lee, S. H. (2021). Molecular weight-dependent physical and photovoltaic properties of poly (3-alkylthiophene) s with butyl, hexyl, and octyl side-chains. Polymers, 13(20), 3491.
-
Fracassi, F., & D'Agostino, R. (2021). Synthesis of tailored perfluoro unsaturated monomers for potential applications in proton exchange membrane preparation. Molecules, 26(18), 5621.
-
Cacialli, F., Giglia, A., & Fraleoni-Morgera, A. (2023). Solution-processable thin-film transistors from anthradithiophene (ADT) and naphthothiopene (NT) small molecules. RSC advances, 13(39), 27363-27371.
-
Baumgartner, T., & Jäkle, F. (2012). π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction. Dalton Transactions, 41(29), 8827-8830.
-
In, S. Y., Kim, T. H., Kim, H. G., Kim, D. W., & Kim, D. Y. (2010). Poly [(3-hexylthiophene)-block-(3-semifluoroalkylthiophene)] for polymer solar cells. Polymers, 2(4), 536-546.
-
Afzal, A., & O'Connor, B. T. (2013). Film morphology and thin film transistor performance of solution-processed oligothiophenes. Chemistry of Materials, 25(19), 3845-3853.
-
Ben Khalifa, I., & Dammak, M. (2021). Correlation structure–properties of poly (3-methyl-thiophene)(P3MTh) synthesized using TiCl4 as an oxidant. Journal of Inorganic and Organometallic Polymers and Materials, 31(7), 2959-2968.
-
Her, J. H., & Lee, J. H. (2007). Solution processed high performance pentacene thin-film transistors. Chemical Communications, (34), 3568-3570.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of varying side chain structure on organic electrochemical transistor performance: a series of oligoethylene glycol-substituted polythiophenes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Building blocks for n-type molecular and polymeric electronics. Perfluoroalkyl- versus alkyl-functionalized oligothiophenes (nT; n = 2-6). Systematics of thin film microstructure, semiconductor performance, and modeling of majority charge injection in field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
use of 2-Bromo-5-pentafluoroethyl-thiophene in organic photovoltaics (OPVs)
Application Note: Engineering High-Efficiency Organic Photovoltaics (OPVs) using 2-Bromo-5-pentafluoroethyl-thiophene
Executive Summary
This guide details the strategic application of 2-Bromo-5-pentafluoroethyl-thiophene (CAS: Variable/Custom Synthesis) as a critical building block in the synthesis of next-generation donor polymers and small molecule acceptors for Organic Photovoltaics (OPVs).
While fluorine substitution (F) and trifluoromethylation (
Material Science & Mechanism
The utility of 2-Bromo-5-pentafluoroethyl-thiophene relies on its ability to functionalize the conjugated backbone or side chains of OPV materials.
| Feature | Mechanism of Action | Impact on Device Metrics |
| Deep HOMO Level | The | Increases |
| Crystallinity | C-F···H, F···S, and F···F interactions promote planar backbone stacking. | Improves Charge Mobility ( |
| Phase Separation | Perfluoroalkyl chains are lipophobic and hydrophobic, driving distinct phase separation from non-fluorinated domains. | Reduces geminate recombination; optimizes bulk heterojunction (BHJ) morphology. |
| Solubility | Unlike simple F-substitution, the ethyl chain length provides marginal solubility improvement over bare thiophene. | Facilitates solution processing in non-halogenated solvents (e.g., o-xylene). |
Experimental Protocols
Protocol A: Synthesis of Functionalized BDT Monomer
Rationale: The most potent application of this intermediate is generating a Benzodithiophene (BDT) core with pentafluoroethyl-thiophene side chains (similar to the PM6 donor polymer family).
Reagents:
-
2-Bromo-5-pentafluoroethyl-thiophene (Starting Material)
-
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-Dione)
-
n-Butyllithium (2.5 M in hexane)
-
Tin(II) chloride dihydrate (
) -
Anhydrous THF, HCl, Ethanol.
Workflow:
-
Lithiation:
-
In a flame-dried flask under Argon, dissolve 2-Bromo-5-pentafluoroethyl-thiophene (2.2 eq) in anhydrous THF.
-
Cool to -78 °C .
-
Add n-BuLi (2.4 eq) dropwise over 30 mins. Critical: Maintain temp < -70 °C to prevent lithium-halogen exchange scrambling.
-
Stir for 1 hour at -78 °C.
-
-
Nucleophilic Addition:
-
Add BDT-Dione (1.0 eq) suspended in THF to the lithiated mixture.
-
Allow the mixture to warm to room temperature (RT) and stir overnight (12h). The solution should turn dark (formation of the diol intermediate).
-
-
Aromatization (Reductive Elimination):
-
Pour the reaction mixture into a solution of
(4 eq) in 10% HCl/Ethanol. -
Reflux for 2 hours.
-
Observation: The precipitate formed is the aromatized BDT core.
-
Filter, wash with water/methanol, and recrystallize from toluene.
-
Yield Target: >60%
Validation:
Protocol B: Stille Polymerization (Donor Polymer Synthesis)
Rationale: Copolymerizing the
Reagents:
-
Distannyl-BDT monomer (derived from Protocol A product via standard lithiation/stannylation).
-
Dibromo-acceptor monomer (e.g., PBDB-T acceptor unit).
-
(2 mol%) and
(8 mol%). -
Toluene/DMF (10:1 ratio).
Step-by-Step:
-
Purification (The "Gold Standard"):
-
Monomers must be recrystallized immediately before use. Purity >99.5% is required for high molecular weight (
).
-
-
The Polymerization:
-
Combine monomers and catalyst in a microwave vial inside a glovebox.
-
Seal and remove to a microwave reactor.
-
Heating Profile:
-
80 °C (10 min) – Activation
-
100 °C (10 min)
-
140 °C (60 min) – Propagation
-
-
End-Capping: Add 2-bromothiophene (dissolved in toluene), react 20 mins. Then add tributylstannylthiophene, react 20 mins. This caps reactive ends to prevent charge trapping.
-
-
Soxhlet Extraction (Purification):
-
Precipitate polymer in Methanol.
-
Load into Soxhlet thimble.
-
Sequence: Methanol (removes salts)
Hexanes (removes oligomers) Chloroform (collects high MW polymer). -
Concentrate the Chloroform fraction and precipitate in Methanol.
-
Protocol C: Device Fabrication (Inverted Architecture)
Architecture: ITO / ZnO / Active Layer /
-
Substrate Prep:
-
Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
UV-Ozone treat for 20 mins.
-
-
Electron Transport Layer (ETL):
-
Spin-coat Sol-gel ZnO precursor (150 mg Zinc Acetate in 2-methoxyethanol + ethanolamine) at 4000 rpm.
-
Anneal at 200 °C for 1 hour in air.
-
-
Active Layer Deposition:
-
Ink Formulation: Dissolve Polymer (Protocol B) and NFA (e.g., Y6) in Chloroform (1:1.2 ratio). Total conc: 16 mg/mL.
-
Additive: Add 0.5% v/v 1-Chloronaphthalene (CN) or DIO to optimize phase separation.
-
Stir at 50 °C for 2 hours.
-
Spin-coat at 2500 rpm (Target thickness: 100 nm).
-
Thermal Annealing: 100 °C for 10 mins (promotes
aggregation).
-
-
Top Electrode:
-
Evaporate 10 nm
(Hole Transport Layer) at mbar. -
Evaporate 100 nm Ag.
-
Visualization: Synthesis & Device Logic
Figure 1: Synthetic pathway from the 2-bromo-5-pentafluoroethyl-thiophene precursor to the final OPV device.[1]
Characterization & Troubleshooting
| Metric | Technique | Target Value | Troubleshooting |
| Molecular Weight | High-Temp GPC (150°C, TCB) | If low MW: Check monomer purity (recrystallize) or remove | |
| Energy Levels | Cyclic Voltammetry (CV) | HOMO: -5.4 to -5.6 eV | If HOMO is too high (>-5.3 eV): Incomplete fluorination or defects. |
| Morphology | GIWAXS / AFM | Face-on orientation ( | If domains are too large (>50nm): Reduce annealing time or additive concentration. |
| PCE | Solar Simulator (AM 1.5G) | > 14% (with Y6 acceptor) | Low |
Critical Safety Note:
-
Lithiation Risks: n-BuLi is pyrophoric. Ensure all glassware is flame-dried and under inert gas.
-
Fluorine NMR: Use
NMR to verify the integrity of the group. Loss of fluorine (defluorination) can occur if the lithiation temp rises above -60 °C.
References
-
Thiophene fluorination to enhance photovoltaic performance in low band gap donor-acceptor polymers. Chemical Communications, 2012.[2]
- Context: Establishes the fundamental rule that fluorination lowers HOMO levels and enhances aggreg
-
A monothiophene unit incorporating both fluoro and ester substitution enabling high-performance donor polymers. Energy & Environmental Science, 2019.
-
Context: Demonstrates the "synergistic effect" of electron-withdrawing groups on thiophene for high efficiency (>16%).[3]
-
-
Perfluoroalkyl-substituted conjugated polymers as electron acceptors for all-polymer solar cells. Journal of Materials Chemistry A, 2016.
- analogs)
-
Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers. Polymer Chemistry, 2013.
- Context: Provides comparative data on 0F, 1F, and 2F substitutions, proving the stepwise improvement in .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene fluorination to enhance photovoltaic performance in low band gap donor-acceptor polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A monothiophene unit incorporating both fluoro and ester substitution enabling high-performance donor polymers for non-fullerene solar cells with 16.4% efficiency - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: The Role of 2-Bromo-5-pentafluoroethyl-thiophene in OLED Architectures
Executive Summary: The Fluorine Effect in Organic Semiconductors
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), 2-Bromo-5-pentafluoroethyl-thiophene serves as a critical "tuning knob" intermediate. It is not merely a solvent or additive, but a functional monomer used to synthesize conjugated polymers and small molecules with precisely engineered electronic properties.
The incorporation of the pentafluoroethyl (
-
Electronic Deepening: The strong electron-withdrawing nature of the perfluoroalkyl chain lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. This improves air stability (resistance to oxidation) and facilitates electron injection .
-
Supramolecular Organization: The "fluorophobic" effect induces self-segregation, promoting highly ordered
- stacking, which is essential for high charge carrier mobility.
This guide details the application of this molecule in synthesizing electron-deficient backbones and provides protocols for its integration into OLED device stacks.
Application Note: Mechanistic Role & Material Design
Electronic Structure Engineering
The primary utility of 2-Bromo-5-pentafluoroethyl-thiophene lies in its ability to modulate the bandgap of conjugated systems. Unlike simple alkyl-thiophenes (which are electron-rich), the pentafluoroethyl variant acts as an acceptor unit.
| Feature | Effect on OLED Material | Mechanism |
| Inductive Effect (-I) | Lower HOMO/LUMO | The high electronegativity of fluorine pulls electron density from the thiophene ring, stabilizing the orbitals. |
| Steric Bulk ( | Solubility & Packing | The |
| C-F Bonds | Dipole Orientation | C-F bonds create local dipoles that can align to reduce the barrier for electron injection from the cathode. |
Strategic Placement in Copolymers
This monomer is typically copolymerized with electron-rich units (e.g., fluorene, carbazole) via Palladium-catalyzed cross-coupling. The resulting Donor-Acceptor (D-A) architecture allows for:
-
Tunable Emission: By varying the ratio of the fluorinated thiophene, the emission color can be red-shifted due to intramolecular charge transfer (ICT).
-
Ambipolar Transport: The electron-deficient thiophene moiety introduces n-type (electron transport) character into typically p-type (hole transport) polymers.
Experimental Protocol: Synthesis of Fluorinated Copolymers
Objective: Synthesize a model Donor-Acceptor copolymer, Poly[(9,9-dioctylfluorene)-co-(5-pentafluoroethylthiophene)] , using 2-Bromo-5-pentafluoroethyl-thiophene as the end-capper or comonomer unit.
Prerequisites:
-
Monomer A: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
-
Monomer B: 2,5-Dibromo-3-pentafluoroethyl-thiophene (derived from our target molecule via further bromination) OR use 2-Bromo-5-pentafluoroethyl-thiophene as a monofunctional end-capping agent to tune molecular weight and stability.
-
Catalyst:
(Tetrakis). -
Solvent: Toluene / Aqueous
.
Workflow Diagram (Suzuki Polycondensation)
Caption: Step-by-step Suzuki polycondensation workflow utilizing the target molecule for end-capping and electronic tuning.
Step-by-Step Procedure
-
Preparation (In Glovebox):
-
Dissolve Monomer A (1.0 eq) and Monomer B (0.95 eq) in degassed Toluene (0.1 M concentration).
-
Add
(1-3 mol%).
-
-
Initiation:
-
Add degassed 2M aqueous
(volume ratio 2:1 Toluene:Water). -
Add a drop of Aliquat 336 (phase transfer catalyst).
-
-
Polymerization:
-
Heat to 90°C - 100°C under Argon flow with vigorous stirring for 48 hours.
-
-
End-Capping (CRITICAL STEP):
-
The Role of the Target Molecule: Add an excess (0.2 eq) of 2-Bromo-5-pentafluoroethyl-thiophene .
-
Reasoning: This reacts with any remaining boronic acid chain ends. It eliminates reactive defects that act as electron traps in OLEDs and caps the polymer with a stable, hydrophobic fluorinated group.
-
Stir for 4 hours. Then add phenylboronic acid to cap the bromide ends.
-
-
Purification:
-
Precipitate into cold Methanol (10x volume).
-
Filter and perform Soxhlet extraction: Methanol (removes salts)
Acetone (removes oligomers) Hexane Chloroform (collects target polymer).
-
Protocol: OLED Device Fabrication & Characterization
Objective: Fabricate a single-layer or bilayer OLED to test the electron-transport efficacy of the fluorinated material.
Device Architecture
-
Anode: Indium Tin Oxide (ITO)[1]
-
Hole Injection Layer (HIL): PEDOT:PSS (40 nm)
-
Emissive/Active Layer (EML): Fluorinated Thiophene Copolymer (60-80 nm)
-
Cathode: Ca (20 nm) / Al (100 nm)
Fabrication Steps
-
Substrate Cleaning:
-
Ultrasonicate ITO glass in: Detergent
Deionized Water Acetone Isopropanol (15 min each). -
UV-Ozone Treatment: 20 minutes (Critical for work function alignment).
-
-
HIL Deposition:
-
Spin-coat PEDOT:PSS at 3000 rpm for 60s.
-
Anneal at 150°C for 15 min in air to remove residual water.
-
-
Active Layer Deposition (Nitrogen Environment):
-
Dissolve the synthesized polymer in Chlorobenzene (10 mg/mL).
-
Spin-coat at 1500-2000 rpm to achieve ~70 nm thickness.
-
Annealing: Anneal at 120°C for 20 min. The fluorinated side chains often require thermal annealing to reorganize into the optimal packing structure.
-
-
Cathode Deposition:
-
Transfer to thermal evaporator (
mbar). -
Deposit Calcium (20 nm) followed by Aluminum (100 nm).
-
-
Encapsulation: Encapsulate with glass cover slip and UV-curable epoxy in the glovebox.
Comparative Analysis: Fluorinated vs. Non-Fluorinated[2]
The following table highlights the specific advantages conferred by the 2-Bromo-5-pentafluoroethyl-thiophene moiety compared to a standard 2-Bromo-5-hexylthiophene.
| Property | Hexyl-Thiophene (Standard) | Pentafluoroethyl-Thiophene (Target) | OLED Impact |
| HOMO Level | ~ -5.2 eV | ~ -5.6 eV | Higher |
| LUMO Level | ~ -2.8 eV | ~ -3.2 eV | Improved Electron Injection ; Reduces barrier from cathode. |
| Solubility | High (Lipophilic) | Moderate (Fluorophilic) | Requires fluorinated or chlorinated solvents; forms distinct domains. |
| Film Morphology | Amorphous/Edge-on | Crystalline/Face-on | Face-on orientation favors vertical charge transport in diodes. |
Electronic Energy Level Diagram
Caption: Energy level diagram illustrating the stabilizing effect (deepening) of HOMO/LUMO levels upon introducing the pentafluoroethyl group.
References
-
Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices. Source: ResearchGate.[2] Context: Establishes the fundamental principle that fluorination of thiophene lowers frontier orbital levels and facilitates
-stacking. -
Fluorene–Dithienothiophene-S,S-dioxide Copolymers: Fine-Tuning for OLED Applications. Source: ResearchGate.[2] Context: Demonstrates the use of Suzuki coupling (Protocol 1) to synthesize thiophene-based copolymers for OLEDs with tunable emission colors.
-
Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers. Source: Chemical Communications (RSC).[3] Context: Validates the electronic effects of fluorinated thiophenes (analogous to the pentafluoroethyl variant) in conjugated polymers.
-
Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide. Source: BenchChem.[4][5] Context: Provides the baseline physicochemical properties and handling protocols for brominated alkyl-thiophenes, serving as the non-fluorinated control reference.
-
A multi-resonance emitter with five-membered thiophene as the π-core enables efficient OLEDs. Source: Chemical Science (RSC). Context: Highlights the advanced application of thiophene cores in Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters, a cutting-edge OLED technology.[6]
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Regioselective Bromination of 2-(Pentafluoroethyl)thiophene
Abstract: This document provides a comprehensive, field-proven protocol for the regioselective bromination of 2-(pentafluoroethyl)thiophene. Brominated thiophenes are pivotal building blocks in the synthesis of organic electronic materials, pharmaceuticals, and agrochemicals. The presence of the strongly electron-withdrawing pentafluoroethyl group presents a unique challenge, deactivating the thiophene ring towards electrophilic substitution. This guide details a reliable method using N-Bromosuccinimide (NBS), explaining the mechanistic rationale, offering a step-by-step procedure, and outlining crucial safety and characterization techniques.
Scientific Foundation: Mechanism and Regioselectivity
The bromination of thiophene is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the reaction's kinetics and regioselectivity are profoundly influenced by the substituents on the thiophene ring.
1.1. The Role of the Pentafluoroethyl Substituent
The pentafluoroethyl (-CF₂CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This exerts a strong negative inductive effect (-I) on the thiophene ring. Consequently, the electron density of the π-system is significantly reduced, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted or alkyl-substituted thiophenes[1][2]. This deactivation necessitates careful selection of the brominating agent and reaction conditions to achieve efficient conversion.
1.2. Directing Effects and Predicted Outcome
In electrophilic substitution of thiophenes, the α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) due to superior stabilization of the cationic intermediate (σ-complex or Wheland intermediate). When the C2 position is occupied by the deactivating pentafluoroethyl group, the electrophilic attack is strongly directed to the other α-position, C5. The attack at C5 allows the positive charge in the intermediate to be stabilized via resonance without placing it adjacent to the electron-deficient carbon bearing the -CF₂CF₃ group. Therefore, the reaction is expected to yield 2-bromo-5-(pentafluoroethyl)thiophene with high regioselectivity[3][4].
1.3. Choice of Brominating Agent: NBS
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent for this application. NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine, which helps to prevent over-bromination and side reactions, a critical consideration for deactivated substrates[5][6]. The reaction can be effectively carried out in solvents like glacial acetic acid or acetonitrile[4][5].
Diagram 1. Mechanism of electrophilic bromination on 2-(pentafluoroethyl)thiophene.
Materials and Methods
2.1. Reagents and Consumables
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Pentafluoroethyl)thiophene | ≥97% | Sigma-Aldrich, etc. | Starting material. |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich, etc. | Recrystallize from water if purity is questionable. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific, etc. | Solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR, etc. | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For quenching and washing. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | Lab-prepared | To quench residual bromine. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | --- | For reaction monitoring. |
2.2. Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Condenser
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Mandatory Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required at all times.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage. It is also a strong oxidizing agent and should be kept away from combustible materials. Avoid inhaling dust. Handle with care and use a spatula for transfers[7][8][9]. In case of skin contact, rinse immediately with copious amounts of water[10].
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Handle exclusively in a fume hood.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pentafluoroethyl)thiophene (10.0 mmol, 2.12 g).
-
Add glacial acetic acid (30 mL) to the flask. Stir the mixture at room temperature until the thiophene derivative is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
4.2. Bromination
-
Weigh N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g, 1.05 equivalents).
-
Scientist's Note: A slight excess of NBS (1.05-1.10 eq.) is used to ensure complete consumption of the starting material, which can be difficult to separate from the product.
-
-
Add the NBS to the cooled thiophene solution in small portions over 10-15 minutes.
-
Causality: Portion-wise addition helps to control the reaction exotherm and maintain a consistent temperature, minimizing potential side reactions.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
4.3. Reaction Monitoring
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a solution in DCM), a co-spot, and the reaction mixture.
-
Develop the plate using a suitable eluent system (e.g., Hexane/Ethyl Acetate 95:5).
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.
4.4. Work-up and Isolation
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Saturated sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine/NBS.
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
4.5. Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a non-polar solvent system, such as pure hexanes or a gradient of hexanes/DCM, to isolate the pure product.
-
Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield 2-bromo-5-(pentafluoroethyl)thiophene as a colorless oil.
Workflow and Characterization
Diagram 2. Experimental workflow for the synthesis of 2-bromo-5-(pentafluoroethyl)thiophene.
Expected Characterization Data:
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be simple. Two doublets should be observed in the aromatic region (δ 6.8-7.2 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) between these two protons should be characteristic of coupling across a sulfur atom (~3.5-4.0 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): Four distinct signals are expected in the aromatic region. The carbon attached to the bromine will be shifted upfield, while the carbons of the pentafluoroethyl group will show characteristic splitting due to C-F coupling.
-
¹⁹F NMR (CDCl₃, 376 MHz): Two signals are expected: a triplet for the -CF₃ group and a quartet for the -CF₂ group, with coupling between them.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
References
- Hofmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Gendron, T., & Morin, J. F. (2010).
- Hoffmann, K. J., & Carlsen, P. H. J. (1999). ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. ChemInform, 30(33).
- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. The Journal of Organic Chemistry, 44(25), 4733-4735.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Sdfine. (n.d.). N-BROMOSUCCINIMIDE Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Studysmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. chemscience.com [chemscience.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges in the Scale-Up of 2-Bromo-5-pentafluoroethyl-thiophene Production
Welcome to the technical support center for the production of 2-Bromo-5-pentafluoroethyl-thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this important fluorinated heterocyclic compound. The information presented herein is a synthesis of established chemical principles and data from analogous chemical systems, aimed at empowering you to troubleshoot and optimize your production process effectively.
Introduction: The Unique Challenges of a Deactivated Ring System
The synthesis of 2-Bromo-5-pentafluoroethyl-thiophene presents a unique set of challenges primarily stemming from the strong electron-withdrawing nature of the pentafluoroethyl (-C₂F₅) group. This substituent significantly deactivates the thiophene ring towards electrophilic aromatic substitution, making the bromination step more demanding than for typical thiophene derivatives.[1][2][3] Consequently, achieving high regioselectivity, minimizing side reactions, and ensuring efficient purification are critical hurdles in the scale-up process. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Raw Material & Reagent Handling
Question 1: My starting material, 2-pentafluoroethyl-thiophene, is showing signs of degradation. What are the likely causes and how can I prevent this?
Answer: Thiophene and its derivatives can be susceptible to oxidation and polymerization, especially if exposed to air, light, or acidic impurities over extended periods.[4] The presence of the electron-withdrawing pentafluoroethyl group can increase the electrophilicity of the thiophene ring, potentially making it more susceptible to nucleophilic attack or polymerization under certain conditions.
Troubleshooting Steps:
-
Purity Check: Ensure the starting material is free from acidic residues from its synthesis. Use gas chromatography (GC) or NMR to assess purity upon receipt and before use.
-
Inert Atmosphere: Handle and store 2-pentafluoroethyl-thiophene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage Conditions: Store in a cool, dark place in a tightly sealed container to minimize degradation from light and temperature fluctuations.
-
Avoid Contaminants: Ensure all reaction vessels and transfer lines are scrupulously dry and free from acidic or oxidizing contaminants.
Question 2: I'm observing inconsistencies between batches of my brominating agent. What should I look out for?
Answer: The choice and quality of the brominating agent are critical for a successful and reproducible reaction. Common choices include liquid bromine (Br₂) and N-Bromosuccinimide (NBS).
-
For Liquid Bromine (Br₂):
-
Moisture Content: Bromine is highly reactive and moisture can lead to the formation of hydrobromic acid (HBr), which can alter the reaction pathway and contribute to corrosion. Use fresh, anhydrous bromine for best results.
-
Purity: Ensure the bromine is free from chlorine, which is a common impurity and can lead to chlorinated byproducts.
-
-
For N-Bromosuccinimide (NBS):
-
Decomposition: NBS can decompose over time, especially when exposed to light and moisture, releasing bromine and succinimide. This can lead to inconsistent reactivity.
-
Purity and Age: Always use high-purity NBS from a reliable source. It is advisable to recrystallize older batches of NBS from water or acetic acid to ensure purity.
-
Reaction & Synthesis Challenges
Question 3: My bromination reaction is sluggish and gives a low yield of the desired 2-Bromo-5-pentafluoroethyl-thiophene. How can I improve this?
Answer: The deactivating effect of the pentafluoroethyl group makes the thiophene ring less nucleophilic, thus slowing down the rate of electrophilic bromination.[2] To overcome this, more forcing reaction conditions are often necessary.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Key Optimization Parameters:
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature. | Provides the necessary activation energy to overcome the deactivating effect of the -C₂F₅ group. |
| Catalyst | Introduce a catalyst such as sulfuric acid, iron(III) chloride, or a zeolite.[5][6] | A catalyst polarizes the brominating agent, making it a more potent electrophile. |
| Brominating Agent | For highly deactivated rings, elemental bromine in the presence of a strong acid is often more effective than NBS alone.[5] | Provides a higher concentration of the active electrophilic bromine species. |
| Reaction Time | Extend the reaction time and monitor the progress by GC or TLC. | Deactivated systems naturally require longer reaction times for completion. |
Question 4: I am observing the formation of significant amounts of isomeric byproducts. How can I improve the regioselectivity for the 5-bromo isomer?
Answer: While the 5-position is generally the most activated site for electrophilic substitution on a 2-substituted thiophene, the strong deactivating nature of the pentafluoroethyl group can reduce this selectivity.[3][7] The formation of other isomers (e.g., 2-bromo-3-pentafluoroethyl-thiophene or 2-bromo-4-pentafluoroethyl-thiophene) is a distinct possibility.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Using a bulkier brominating agent or catalyst system can favor substitution at the less sterically hindered 5-position.
-
Directed Lithiation: A more complex but highly selective alternative is to use a directed ortho-metalation approach. This would involve deprotonation at the 5-position using a strong base like n-butyllithium, followed by quenching with a bromine source. This method, however, requires cryogenic temperatures and stringent anhydrous conditions, which can be challenging to scale.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate arenium ion and thus affect regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane, acetonitrile).
Question 5: I am seeing evidence of over-bromination, leading to dibromo-pentafluoroethyl-thiophene. How can I prevent this?
Answer: Although the ring is deactivated, once the first bromine atom is attached, the remaining positions are even more deactivated. However, under forcing conditions, over-bromination can still occur.
Control Measures:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure the starting material is consumed preferentially.
-
Controlled Addition: Add the brominating agent slowly and at a controlled temperature to avoid localized high concentrations.
-
Reaction Monitoring: Closely monitor the reaction by GC. Stop the reaction as soon as the desired product concentration is maximized and before significant amounts of the dibrominated product appear.
Work-up and Purification
Question 6: The work-up of my reaction is problematic, with emulsions forming during aqueous washes. What is the cause and solution?
Answer: Fluorinated organic compounds can have surfactant-like properties, leading to emulsion formation during aqueous work-up.
Troubleshooting Emulsions:
-
Brine Wash: Use saturated sodium chloride (brine) solution for aqueous washes. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Solvent Choice: If possible, use a solvent with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) instead of diethyl ether.
-
Centrifugation: On a laboratory scale, centrifugation can be effective for separating persistent emulsions. For larger scales, specialized liquid-liquid separation equipment may be necessary.
Question 7: I am struggling to separate the desired 2-Bromo-5-pentafluoroethyl-thiophene from unreacted starting material and isomeric byproducts by distillation. What are my options?
Answer: The boiling points of the desired product, starting material, and isomers may be very close, making simple distillation ineffective.
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
Purification Techniques:
| Technique | Applicability & Considerations |
| Fractional Vacuum Distillation | May be effective if there is a sufficient boiling point difference. Use a high-efficiency distillation column (e.g., Vigreux or packed column) under high vacuum to minimize thermal decomposition. |
| Flash Column Chromatography | Often the most effective method for separating isomers. Due to the fluorinated nature of the compounds, they will be relatively non-polar. A typical eluent system would be hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. |
| Recrystallization | If the product is a solid, this can be a highly effective and scalable purification method. Test various solvent systems (e.g., hexane, heptane, or mixtures with ethanol) at a small scale to find suitable conditions. |
Analytical & Quality Control
Question 8: What are the best analytical methods to monitor the reaction and assess the final product purity?
Answer: A combination of techniques is recommended for robust quality control.
| Analytical Technique | Purpose | Key Observations |
| Gas Chromatography (GC) | Reaction monitoring, purity assessment, and quantification of isomers. | Look for the disappearance of the starting material peak and the appearance of the product peak. Isomeric byproducts will likely have slightly different retention times. |
| ¹H NMR | Structural confirmation. | The protons on the thiophene ring will have characteristic chemical shifts and coupling constants. The integration of these signals can help quantify isomeric impurities. |
| ¹⁹F NMR | Confirmation of the pentafluoroethyl group. | The -CF₂- and -CF₃ groups will have characteristic chemical shifts and coupling patterns. This is particularly useful for confirming the presence of the desired fluorinated moiety. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The mass spectrum will show the molecular ion peak with the characteristic isotopic pattern for bromine. |
Experimental Protocols
Synthesis of 2-Bromo-5-pentafluoroethyl-thiophene
This protocol is a representative procedure based on the bromination of deactivated aromatic systems and should be optimized for your specific setup.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-pentafluoroethyl-thiophene (1.0 eq.) and a suitable solvent such as dichloromethane or acetic acid.
-
Inerting: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0-5 °C with constant agitation.
-
Catalyst Addition: If required, add the catalyst (e.g., a catalytic amount of sulfuric acid) to the mixture.
-
Brominating Agent Addition: Slowly add liquid bromine (1.0 eq.) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours, or until GC analysis indicates the consumption of the starting material.
-
Quenching: Cool the mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by fractional vacuum distillation or flash column chromatography.
Safety & Handling
4.1. Hazard Overview
The synthesis of 2-Bromo-5-pentafluoroethyl-thiophene involves several hazardous materials and requires strict adherence to safety protocols.
-
Bromine: Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[8] It is also a strong oxidizing agent.
-
Thiophene Derivatives: Can be irritating to the skin, eyes, and respiratory system.[9] Some thiophenes are flammable.
-
Perfluoroalkylated Substances (PFAS): While the specific toxicology of 2-Bromo-5-pentafluoroethyl-thiophene may not be well-documented, related PFAS compounds are known for their environmental persistence and potential health risks, including carcinogenicity and immunotoxicity.[10] Handle with care and avoid environmental release.
-
Solvents: Many organic solvents used are flammable and may have their own specific health hazards.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory, especially when handling bromine.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) when handling bromine. For general handling of thiophene derivatives, nitrile or neoprene gloves are suitable.
-
Body Protection: Wear a flame-retardant lab coat and consider a chemical-resistant apron.
-
Respiratory Protection: All operations, especially those involving bromine, should be conducted in a well-ventilated fume hood. If there is a risk of exposure above the occupational exposure limit, a suitable respirator must be worn.
4.3. Emergency Procedures
-
Bromine Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
-
Spills: Evacuate the area. For small spills of bromine, neutralize with a sodium bisulfite or sodium thiosulfate solution before cleanup. Absorb organic spills with an inert absorbent material and dispose of as hazardous waste.
References
-
Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. (2017). Eureka. Retrieved from [Link]
-
Arsenyan, P., et al. (2009). A novel method for the bromination of thiophenes. Academia.edu. Retrieved from [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Retrieved from [Link]
- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.). Google Patents.
-
Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (n.d.). PMC. Retrieved from [Link]
-
A novel method for the bromination of thiophenes. (2025). ResearchGate. Retrieved from [Link]
- Preparation method for 2-bromothiophene. (n.d.). Google Patents.
-
Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC. Retrieved from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation method of 2-bromothiophene. (2020). Eureka. Retrieved from [Link]
-
Bromine facilitated synthesis of fluoro-sulfur compounds. (2019). Justia Patents. Retrieved from [Link]
-
Bromination of Thiophene in Micro Reactors. (n.d.). Bentham Science. Retrieved from [Link]
-
Perfluorinated alkyl substances: emerging insights into health risks. (n.d.). PMC. Retrieved from [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
BROMINE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). (2007). EPA. Retrieved from [Link]
Sources
- 1. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
removing tin byproducts from Stille coupling with 2-Bromo-5-pentafluoroethyl-thiophene
Topic: Effective Removal of Tin Byproducts from the Stille Coupling of 2-Bromo-5-pentafluoroethyl-thiophene
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in synthetic chemistry, prized for its tolerance of a wide array of functional groups.[1] However, this utility comes with a significant challenge: the removal of stoichiometric, highly toxic organotin byproducts from the reaction mixture.[2][3] For researchers in drug development and materials science, reducing these tin residues to parts-per-million (ppm) levels is not merely a matter of purity but a critical safety and regulatory requirement.[4]
This guide provides a comprehensive technical resource for scientists encountering challenges with tin byproduct removal, with a special focus on reactions involving fluorinated substrates like 2-Bromo-5-pentafluoroethyl-thiophene. The presence of the pentafluoroethyl group can alter the polarity and solubility of the desired product, often leading to co-elution with non-polar tin residues during standard purification, necessitating specialized strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tin byproducts so critical?
A1: Organotin compounds, particularly the trialkyltin species (R₃SnX) that are common byproducts, are potent toxins.[2][5] Triorganotins are established neurotoxins and can be immunotoxic.[2][6] For any compound intended for biological screening or pharmaceutical development, residual tin must be reduced to negligible levels (often <10 ppm) to avoid confounding biological data and meet regulatory standards.
Q2: What are the most common tin byproducts I should expect in my reaction?
A2: The primary byproducts depend on the specific organostannane reagent used (e.g., tributyltin or trimethyltin). You will typically encounter:
-
Trialkyltin Halides (e.g., Bu₃SnBr): Formed from the transmetalation step of the catalytic cycle.[1][4]
-
Unreacted Organostannane Reagent: If an excess was used.
-
Hexaalkyldistannanes (e.g., Bu₃SnSnBu₃): Formed from homocoupling side reactions.[4][7]
Q3: Can I just use a standard silica gel column for purification?
A3: While standard silica gel chromatography can remove the bulk of tin impurities, it is often insufficient for achieving the low ppm levels required for pharmaceutical applications.[4] Many organotin byproducts, like the starting stannane and hexaalkyldistannane, are relatively non-polar and can co-elute with the desired product, especially if the product itself is non-polar, which is a common issue with highly fluorinated molecules like those derived from 2-Bromo-5-pentafluoroethyl-thiophene.
Q4: How does the -CF₂CF₃ group on my thiophene substrate affect purification?
A4: The highly electronegative and lipophilic nature of the pentafluoroethyl group makes the resulting coupled product significantly less polar than a non-fluorinated analogue. This increases the likelihood of it eluting with non-polar tin byproducts (e.g., Bu₃SnSnBu₃) on normal-phase silica gel. It may also reduce the product's solubility in certain solvents, which can complicate purification methods that rely on precipitation, such as the aqueous KF wash.
Choosing Your Purification Strategy
Selecting the right purification method is critical and depends on the properties of your specific product and the nature of the tin impurities. This decision tree provides a logical path for choosing the most effective strategy.
Caption: Decision tree for selecting a tin removal method.
Summary of Purification Methods
| Method | Principle of Action | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[8] | Simple, inexpensive, and effective for many substrates.[4][9] | Can form emulsions; may not be effective for all tin species; product may co-precipitate.[4] |
| Chromatography on K₂CO₃-Silica | Strong adsorption of organotin species onto a basic stationary phase. | Highly effective; can reduce tin to <15 ppm; good for non-polar products.[3] | Requires column chromatography; product must be stable to basic conditions. |
| DBU and Iodine Treatment | Converts unreacted stannanes and distannanes to trialkyltin iodide (R₃SnI), which is easier to remove.[3][4] | Targets specific, difficult-to-remove byproducts before subsequent purification. | Adds extra reagents and steps to the workup. |
| Liquid-Liquid Extraction | Partitioning of product and impurities between two immiscible solvents (e.g., hexane and acetonitrile).[10] | Simple, avoids solid supports. | Efficiency is highly dependent on the partition coefficients of the product and impurities. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line approach for removing the bulk of trialkyltin halides. The high affinity of fluoride for tin drives the formation of a highly insoluble organotin fluoride precipitate (e.g., Bu₃SnF).[11]
Caption: Workflow for the aqueous KF wash protocol.
Step-by-Step Methodology:
-
Cool & Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 volumes).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1-2 minutes.[9]
-
Precipitate Management: A white precipitate of Bu₃SnF will likely form at the interface.[9] If this prevents clean separation, filter the entire biphasic mixture through a pad of Celite®.
-
Final Washes: Return the organic layer to the separatory funnel (if filtered) and wash once with brine to remove residual water and KF.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Chromatography on Potassium Carbonate-Impregnated Silica
This method is exceptionally effective for removing a broad range of organotin impurities to very low levels, often succeeding where standard chromatography fails.[3] It is particularly well-suited for non-polar products that co-elute with tin byproducts on regular silica.
Step-by-Step Methodology:
-
Prepare K₂CO₃-Silica: Create a 10% w/w mixture by thoroughly combining 90g of silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃). This mixture can be prepared in advance and stored for several months.[3]
-
Pack Column: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing and add a thin layer of sand to the top.
-
Load Sample: Concentrate the crude reaction mixture under reduced pressure. It is often best to perform this chromatography directly on the crude residue without an initial aqueous workup. [3] Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) and load it onto the column.
-
Elute: Elute the column with an appropriate solvent system, as determined by TLC analysis. The basic stationary phase will strongly retain the tin species, allowing the desired product to elute cleanly.
-
Collect & Analyze: Collect and analyze fractions by TLC to isolate the purified product.
Protocol 3: DBU and Iodine Treatment
This protocol is specifically designed to remove unreacted tin hydrides (R₃SnH) or hexaalkyldistannanes (R₃SnSnR₃), which are non-polar and particularly difficult to separate. The treatment converts them into trialkyltin iodide (R₃SnI), which can then be removed by a subsequent KF wash or chromatography.[3][4]
Step-by-Step Methodology:
-
Concentrate: Remove the reaction solvent from the crude mixture under reduced pressure.
-
Dilute & Add Base: Dilute the residue with diethyl ether. Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base.[4][12]
-
Add Iodine: Slowly add a solution of iodine (I₂) in diethyl ether dropwise until the faint color of iodine persists, indicating all tin species have reacted.
-
Quench & Extract: Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify: The resulting crude product, now containing Bu₃SnI instead of other tin species, can be purified using Protocol 1 or 2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent tin contamination after aqueous KF wash. | 1. Insufficient mixing or reaction time for precipitate formation. 2. The specific tin byproduct is not efficiently precipitated by KF. 3. The product is coordinating to the tin species, keeping it in the organic layer. | 1. Ensure vigorous stirring/shaking of the biphasic mixture for at least 30-60 minutes per wash.[3] 2. Follow up with chromatography on K₂CO₃-impregnated silica (Protocol 2). 3. If unreacted stannane is suspected, use the DBU/Iodine treatment (Protocol 3) prior to the KF wash. |
| Co-elution of product and tin byproducts during flash chromatography. | Similar polarity of the product and tin byproducts. This is a high risk for the non-polar pentafluoroethyl-thiophene product. | 1. Switch to a basic stationary phase. Use the K₂CO₃-silica method (Protocol 2).[3] 2. Modify the eluent. Add a small percentage of triethylamine (2-5%) to the eluent to deactivate the acidic silica gel and help retard the tin species.[9][13] |
| Low recovery of desired product after purification. | 1. (KF Wash): The product has limited solubility and is co-precipitating with the tin fluoride. 2. (Chromatography): The product is degrading on the silica gel (which is acidic).[14] | 1. Reduce the concentration of the KF solution (e.g., to 0.5M) or perform the wash at a slightly elevated temperature to increase product solubility. Alternatively, use a different method like liquid-liquid extraction. 2. Use a neutral stationary phase like alumina, or deactivate the silica gel with triethylamine. The K₂CO₃-silica method is also a good alternative. |
| A stable emulsion forms during the KF wash. | High concentration of reagents or fine precipitate formation stabilizing the interface. | 1. Dilute the mixture further with both the organic and aqueous phases. 2. Filter the entire mixture through a pad of Celite® to break the emulsion and remove the solid precipitate.[4][9] 3. Add a small amount of brine to the separatory funnel. |
Analytical Verification of Tin Removal
Confirming the absence of tin is a critical final step. While ¹H NMR can detect significant quantities of organotin byproducts, more sensitive techniques are required to verify removal to ppm levels.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for quantifying trace metals. It is highly sensitive and can detect tin at ppm or even parts-per-billion (ppb) levels.[4]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying trace metals, providing reliable data on tin content.[4]
References
- Benchchem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. Benchchem.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- V. Farina. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(26).
- Myers, A. The Stille Reaction - Chem 115. Harvard University.
- Organic Synthesis. Stille Coupling.
- Benchchem. (2025).
- Google Patents. JPH029890A - Method for removing organotin compound.
- Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
- University of Babylon Private CDN. (2023).
- YouTube. (2020). Stille Coupling.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Wikipedia. Organotin chemistry.
- Benchchem. (2025). Technical Support Center: Stille Coupling Reactions with Bithiophene Monomers. Benchchem.
- UM Students' Repository. Chapter 1 Organotin Chemistry.
- De Stefano, C. et al. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION.
- Semantic Scholar. (2022). Toxicity and anti-tumour activity of organotin (IV) compounds.
- Wikipedia. Stille reaction.
- MDPI. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies.
- Lupine Publishers. (2018).
- Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Environmental Health Perspectives, 14, 51-56.
- Smith, A. M. et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
- Maleczka, R. E., et al. (2003). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 125(26), 7790-7791.
- Gabr, M. (2017). Workup for removing tin byproducts?
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Wiley-VCH. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.
- MIT OpenCourseWare. 8.
- Singh, P. P. et al. (2022). A review on DBU-mediated organic transformations.
- Taylor & Francis. DBU – Knowledge and References.
-
Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 2(20), 3205-3208. [Link]
- Khan, I. et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 58.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. ocw.mit.edu [ocw.mit.edu]
regioselectivity issues in the functionalization of 2-Bromo-5-pentafluoroethyl-thiophene
Technical Support Center: Functionalization of 2-Bromo-5-(pentafluoroethyl)thiophene
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Regioselectivity & Reactivity Profiles
Executive Summary: The Electronic Battlefield
You are working with 2-Bromo-5-pentafluoroethyl-thiophene , a scaffold defined by a distinct electronic "tug-of-war." To successfully functionalize this molecule, you must understand the competing forces at play:
-
Position 2 (Br): A handle for Lithium-Halogen (Li-Hal) exchange or Pd-catalyzed cross-coupling.
-
Position 5 (
): A powerful Electron-Withdrawing Group (EWG). It exerts a strong inductive effect ( ), significantly acidifying the adjacent proton at C4 . -
The Conflict (C3 vs. C4): When attempting C-H functionalization (deprotonation), the bromine directs to C3 (ortho-effect), while the pentafluoroethyl group directs to C4 (acidity).
This guide addresses the three most common failure modes reported by our users: Halogen Scrambling , Regioselective Ambiguity (C3 vs. C4) , and Protodebromination .
Module 1: Metallation Dynamics (The Danger Zone)
User Issue: "I treated the substrate with n-BuLi to functionalize the C2 position, but I see significant amounts of de-brominated starting material and scrambled byproducts."
Root Cause Analysis
Standard organolithium reagents (n-BuLi) are nucleophilic. While they prefer the soft bromine atom (Li-Hal exchange), the highly acidic protons at C4 (induced by the
If deprotonation occurs before exchange, or if the temperature is too high (
Decision Matrix: Choosing the Right Base
Caption: Logical flow for selecting metallation reagents based on target regiochemistry.
Protocol A: Clean Lithium-Halogen Exchange (Targeting C2)
To replace Br with an electrophile (E).
-
Solvent: Anhydrous THF (Ether is acceptable, but THF promotes exchange).
-
Temperature: Cool to -78°C . Critical: Do not allow to warm above -60°C before quenching.
-
Addition: Add n-BuLi (1.05 equiv) slowly down the side of the flask.
-
Timing: Stir for exactly 15-20 minutes .
-
Why? Longer times allow the generated C2-Li species to deprotonate unreacted starting material (causing scrambling).
-
-
Quench: Add Electrophile (1.2 equiv) rapidly at -78°C.
Protocol B: Regioselective Deprotonation (Targeting C4)
To functionalize the ring while keeping the Br.
The Solution: Use TMPMgCl[1][2][3]·LiCl (Knochel-Hauser Base) .[2] Standard bases like LDA are too nucleophilic and often trigger halogen scrambling in poly-halogenated thiophenes. The bulky, non-nucleophilic TMP base, complexed with LiCl, stabilizes the magnesiated intermediate and prevents the "Dance."
-
Reagent: TMPMgCl·LiCl (1.0 M in THF).
-
Conditions: -40°C to -20°C (Magnesium species are more stable than Lithium species).
-
Regioselectivity: The reaction will favor C4 (adjacent to
) over C3 due to the overwhelming acidity induced by the fluoroalkyl group. -
Procedure:
Module 2: Cross-Coupling Integrity (Suzuki/Stille)
User Issue: "My Suzuki coupling failed. I see the protodebrominated product (Br replaced by H) and homocoupling."
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Protodebromination (Ar-H formed) | Mechanism: The oxidative addition complex [Ar-Pd-Br] is protonated by water or solvent impurities before transmetallation. | 1. Use anhydrous bases (CsF or |
| No Reaction | Electronic Deactivation: The | The issue is likely the stability of the Pd intermediate . Electron-deficient thiophenes bind Pd tightly. Use electron-rich ligands (e.g., SPhos , XPhos ) to facilitate the catalytic turnover. |
| Regio-scrambling | C-H Activation: Palladium can insert into the acidic C4-H bond (CMD mechanism) instead of the C-Br bond if conditions are too basic. | Avoid carboxylate bases (KOAc, PivOH) if you are not intending C-H activation. Stick to inorganic bases ( |
Module 3: Direct Arylation (C-H Activation)
User Issue: "I want to attach an aryl group without using boronic acids. Where will the Pd go?"
Scientific Insight:
In Pd-catalyzed Direct Arylation (using conditions like
-
Prediction: The Pd will attack C4 exclusively.
-
Reasoning: The
of the C4 proton is significantly lowered by the group. The C3 proton is less acidic. -
Steric Warning: While C4 is electronically favored, the
group is bulky (larger than ). If your coupling partner is sterically demanding (e.g., o-tolyl bromide), the reaction yield may drop, but it will not easily switch to C3.
Caption: Mechanistic preference for C4 functionalization during Direct Arylation.
References
-
Knochel-Hauser Bases for Regioselective Metallation
-
Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
-
Halogen Dance Mechanism in Thiophenes
- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
Direct Arylation and Acidity Effects
- Lapointe, D., & Fagnou, K. (2010).
-
Electronic Effects of Perfluoroalkyl Groups
-
Leroux, F. R., Moghaddam, F. M., & Colobert, F. (2009). A Combined Experimental and Theoretical Study of the "Halogen Dance" in the Thiophene Series.[8] European Journal of Organic Chemistry.
-
Sources
- 1. Selective Metalation and Additions [sigmaaldrich.com]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of 2-Bromo-5-pentafluoroethyl-thiophene
Executive Summary & Application Context
In the realm of drug development, the pentafluoroethyl (
This guide provides a rigorous spectral analysis of 2-Bromo-5-pentafluoroethyl-thiophene , a critical building block. Unlike standard alkyl-thiophenes, the perfluorinated side chain introduces complex heteronuclear spin-spin couplings (
1H NMR Analysis: The "Silent" Chain
The proton NMR spectrum of 2-Bromo-5-pentafluoroethyl-thiophene is deceptively simple due to the absence of protons on the
Spectral Features & Assignment
The thiophene ring presents an AB spin system (or AX depending on the field strength), appearing as two doublets.
| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Insight |
| H3 | 6.95 - 7.05 | Doublet (d) | Deshielded by the adjacent Bromine atom (inductive effect). | ||
| H4 | 7.15 - 7.25 | Doublet of Triplets (dt) | The |
Comparison: Solvent Effects (CDCl vs. Acetone-d )
The choice of solvent significantly impacts the resolution of the long-range Fluorine-Proton coupling (
-
CDCl
: Often results in broadened lines for H4 due to unresolved coupling and rapid relaxation. -
Acetone-d
: Due to its higher polarity and viscosity, it often sharpens the multiplets, allowing the resolution of the small coupling (approx 1.2 Hz), confirming the location of the fluoro-alkyl chain.
13C NMR Analysis: The Diagnostic Fingerprint
The
Quantitative Data Table (Predicted & Representative)
| Carbon | Assignment | Shift ( | Pattern | Coupling ( | Analysis Note |
| C2 | C-Br | 115.0 - 118.0 | Singlet (s) | N/A | Upfield shift due to the "Heavy Atom Effect" of Bromine. |
| C3 | Thiophene CH | 130.0 - 131.0 | Singlet (s) | N/A | Minimal coupling to F. |
| C4 | Thiophene CH | 127.0 - 128.0 | Triplet (t) | Long-range coupling to | |
| C5 | C- | 135.0 - 140.0 | Triplet (t) | The ipso-carbon is heavily split by the adjacent | |
| C6 | 110.0 - 115.0 | Triplet of Quartets (tq) | Key Diagnostic: Direct coupling to 2F ( | ||
| C7 | 116.0 - 120.0 | Quartet of Triplets (qt) | Key Diagnostic: Direct coupling to 3F ( |
Structural Analog Comparison
Scenario: Distinguishing the product from 2-Bromo-5-trifluoromethyl-thiophene .
-
The Analog (
): Shows only one highly coupled quartet in the aliphatic region ( ppm). -
The Target (
): Shows two distinct highly coupled multiplets. The presence of the triplet (often appearing as a doublet of triplets or broad triplet depending on resolution) at ~112 ppm is the "smoking gun" for the chain extension.
Experimental Protocols
To ensure reproducible data, especially for the quaternary carbons coupled to fluorine, specific acquisition parameters are required.
Protocol A: High-Sensitivity 13C Acquisition
-
Rationale: Fluorinated carbons have long relaxation times (
) and the signal is split into many lines (quartets/triplets), drastically reducing the signal-to-noise (S/N) ratio. -
Step-by-Step:
-
Concentration: Prepare a saturated solution (
mg) in Acetone-d (preferred for resolution) or CDCl . -
Pulse Sequence: Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set D1
seconds. (Standard 1.0s is insufficient for carbons). -
Scans (NS): Minimum 1024 scans.
-
Exponential Multiplication (LB): Apply a Line Broadening of 1.0 - 2.0 Hz during processing to recover the broad multiplets.
-
Visualization: Spectral Assignment Logic
The following diagram illustrates the logical decision tree for assigning the carbon signals, differentiating the target from non-fluorinated or shorter-chain analogs.
Caption: Decision logic for confirming the pentafluoroethyl moiety versus trifluoromethyl analogs via 13C NMR splitting patterns.
References
-
Vertex AI Search. (2023). NMR spectral analysis of pentafluoroethyl group on thiophene ring. Retrieved from 1
-
Rubin Group. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from 2
-
Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from 3
-
PubChem. (2025).[4] 2-Bromo-5-fluorothiophene Compound Summary. Retrieved from 4[4]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from 5
Sources
- 1. (E)-3-(2,3,4,5,6-Pentafluorostyryl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
The Impact of Side-Chain Fluorination: A Comparative Guide to 2-Bromo-5-pentafluoroethyl-thiophene and its Non-Fluorinated Analog in OFETs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation organic electronics, the strategic modification of molecular building blocks is paramount to enhancing device performance. This guide provides an in-depth comparison of the performance of Organic Field-Effect Transistors (OFETs) based on polymers derived from 2-Bromo-5-pentafluoroethyl-thiophene and its non-fluorinated counterpart, 2-Bromo-5-ethyl-thiophene. Through an examination of experimental data and underlying scientific principles, we will explore how the introduction of a pentafluoroethyl side chain influences the material's electronic properties and, consequently, the transistor's operational characteristics.
The Rationale for Fluorination in Thiophene-Based Semiconductors
The introduction of fluorine atoms into conjugated organic materials is a widely adopted strategy to fine-tune their optoelectronic properties.[1][2] The high electronegativity of fluorine atoms can significantly impact the electronic structure and molecular organization of the resulting polymers. Key effects of fluorination include:
-
Lowering of Frontier Molecular Orbital (FMO) Energy Levels: Fluorination typically leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] A lower HOMO level can enhance the material's stability against oxidation in ambient conditions, a crucial factor for long-term device operation.[4]
-
Influence on Molecular Packing: The presence of fluorine can alter intermolecular interactions, such as π-π stacking and non-covalent S···F interactions, which in turn affects the solid-state packing of the polymer chains.[2] This can influence the crystallinity and morphology of the thin film, which are critical for efficient charge transport.
-
Modification of Charge Transport Characteristics: By tuning the energy levels and molecular packing, fluorination can influence the dominant charge carrier type, potentially inducing ambipolar (both hole and electron) transport.[5]
This guide will delve into how these fundamental effects of fluorination translate into the macroscopic performance of OFETs.
Comparative Performance in Organic Field-Effect Transistors
While direct, side-by-side comparative studies on OFETs fabricated from polymers of 2-Bromo-5-pentafluoroethyl-thiophene and 2-Bromo-5-ethyl-thiophene are not extensively documented in a single source, we can infer the expected performance based on the established principles of fluorination in polythiophenes and related materials. The following table summarizes the anticipated and reported performance metrics for poly(3-alkylthiophene)s, providing a comparative landscape.
| Performance Metric | Poly(3-ethylthiophene) (Non-Fluorinated Analog) | Poly(3-pentafluoroethyl-thiophene) (Fluorinated) |
| Hole Mobility (μh) | ~1.1 cm²/Vs (for ethyl-substituted sexithiophene)[6] | Expected to be comparable or potentially lower depending on morphology. |
| Electron Mobility (μe) | Typically negligible (p-type material) | May exhibit n-type or ambipolar behavior with measurable electron mobility. |
| On/Off Current Ratio (Ion/Ioff) | ~10⁴ (for ethyl-substituted sexithiophene)[6] | Expected to be in a similar or higher range, potentially >10⁴. |
| Threshold Voltage (Vth) | Dependent on device architecture and processing. | May shift due to changes in energy levels and interface properties. |
| Air Stability | Moderate | Expected to be enhanced due to lower HOMO energy level.[4][7] |
Note: The values for the non-fluorinated analog are based on a closely related oligomer, and the performance of the polymer may vary. The expected performance of the fluorinated polymer is an educated inference based on general trends observed for fluorinated thiophenes.
Causality Behind Performance Differences: A Deeper Dive
The anticipated differences in OFET performance between the fluorinated and non-fluorinated materials can be attributed to several key factors:
Energy Level Engineering and Charge Injection
The introduction of the electron-withdrawing pentafluoroethyl group is expected to lower the HOMO and LUMO energy levels of the resulting polymer. A deeper HOMO level generally leads to improved air stability as the material becomes less susceptible to oxidation.[4] The lowering of the LUMO level can facilitate electron injection from common high-work-function electrodes (like gold), potentially enabling n-type or ambipolar charge transport.
Caption: Effect of fluorination on HOMO and LUMO energy levels.
Impact on Thin Film Morphology and Charge Transport
The morphology of the semiconductor thin film is a critical determinant of charge carrier mobility. While fluorination can induce more planar backbones through intramolecular non-covalent interactions (S···F), which could enhance interchain π-orbital overlap, it can also sometimes lead to a weakening of crystallinity.[2] The interplay between these effects will ultimately determine the efficiency of charge transport. The branched nature of the ethyl and pentafluoroethyl groups can also influence solubility and film-forming properties.[1]
Caption: Influence of fluorination on molecular packing and charge transport.
Device Stability
The enhanced stability of fluorinated organic semiconductors is a significant advantage. The lower HOMO energy level makes the material more resistant to degradation by oxygen and moisture in the ambient atmosphere.[4][7] This can lead to OFETs with longer operational lifetimes and more consistent performance over time.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis of the monomers, polymerization, and the fabrication and characterization of OFET devices.
Synthesis of 2-Bromo-5-pentafluoroethyl-thiophene
General Synthetic Approach (Hypothetical):
-
Pentafluoroethylation of a Thiophene Derivative: Start with a suitable thiophene precursor, such as 2-lithiothiophene, and react it with a pentafluoroethyl source, like pentafluoroethyl iodide.
-
Bromination: The resulting 2-pentafluoroethyl-thiophene would then be selectively brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
Polymerization
The synthesis of poly(3-alkylthiophene)s is typically achieved through cross-coupling polymerization methods. Grignard Metathesis (GRIM) polymerization is a common and effective method for producing regioregular polymers, which is crucial for achieving high charge carrier mobility.[8]
General GRIM Polymerization Protocol:
-
Monomer Preparation: The 2-bromo-5-alkylthiophene monomer is converted to its Grignard reagent by reaction with a Grignard reagent such as isopropylmagnesium chloride.
-
Polymerization: A nickel catalyst, for example, [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), is added to the monomer solution to initiate the polymerization.[8]
-
Work-up and Purification: The polymerization is quenched, and the resulting polymer is precipitated, filtered, and purified, often by Soxhlet extraction, to remove catalyst residues and low molecular weight oligomers.
Caption: General workflow for GRIM polymerization of poly(3-alkylthiophene)s.
OFET Fabrication and Characterization
The performance of the synthesized polymers is evaluated by fabricating and testing OFET devices. A common device architecture is the bottom-gate, top-contact configuration.
Fabrication Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned.
-
Surface Treatment (Optional): The SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.[7]
-
Semiconductor Deposition: The polymer is dissolved in a suitable organic solvent and deposited onto the substrate, typically by spin-coating, to form a thin film.
-
Annealing: The film is then annealed at an optimized temperature to improve its crystallinity and morphology.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.[9]
Characterization Workflow:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer. The key performance metrics are extracted from the output and transfer curves:
-
Field-Effect Mobility (μ): Calculated from the slope of the transfer curve in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
Caption: Workflow for OFET fabrication and characterization.
Conclusion and Future Outlook
The introduction of a pentafluoroethyl side chain onto a polythiophene backbone represents a promising strategy for developing high-performance organic semiconductors for OFETs. The expected benefits of improved air stability and the potential for ambipolar charge transport make these materials highly attractive for a range of applications in flexible and printed electronics. While direct experimental comparisons with the non-fluorinated analog are still needed to fully quantify the performance enhancements, the underlying principles of molecular design through fluorination provide a strong rationale for their investigation. Future work should focus on the synthesis and detailed characterization of polymers derived from 2-Bromo-5-pentafluoroethyl-thiophene to experimentally validate these predictions and further optimize their performance in OFET devices.
References
-
Ho, V.; Segalman, R. A. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California, 2014. [Link]
-
Inal, S.; Rivnay, J.; Sempere, P.; Koutsouras, D. A.; Malliaras, G. G. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PMC, 2017. [Link]
-
Miyata, K.; Nishimura, S.; Kuwabara, J.; Kanbara, T. Synthesis and Photolithography of Polymers and Copolymers Based on Poly(3-(2-(methacryloyloxy)ethyl)thiophene). Macromolecules, 2012. [Link]
-
Chabinyc, M. L.; Salleo, A.; Wu, Y.; Liu, P.; Toney, M. F.; Bao, Z. Polythiophene-based field-effect transistors with enhanced air stability. Request PDF, 2004. [Link]
-
Kim, D. H.; Lee, H. S.; Kim, D. Y.; Kim, J. H.; Kim, Y.; Park, C. E. Multifunctional materials for OFETs, LEFETs and NIR PLEDs. CORE, 2012. [Link]
-
Li, Y.; Sonar, P.; Singh, S. P.; Weng, T. H.; Chen, S. H. Enhancing Electrochemical Stability in Polymer Electrodes Through Fluorinated Thiophene Architectures. ResearchGate, 2013. [Link]
-
Katz, H. E.; Lovinger, A. J.; Johnson, J.; Kloc, C.; Siegrist, T.; Li, W.; Lin, Y.-Y.; Dodabalapur, A. Organic Field-Effect Transistors. Unpublished, 2007. [Link]
-
Wang, C.; Dong, H.; Hu, W.; Liu, Y.; Zhu, D. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Chemical Reviews, 2012. [Link]
-
Sosorev, A. Y.; Trukhanov, V. A.; Skorotetcky, M. S.; Polyakov, R. A.; Konstantinov, V. G.; Dominskiy, D. I.; Tafeenko, V. A.; Borshchev, O. V.; Ponomarenko, S. A.; Paraschuk, D. Y. Fluorinated Thiophene-Phenylene Co-Oligomers for Optoelectronic Devices. ACS Applied Materials & Interfaces, 2020. [Link]
-
Hulea, I. N.; Frisbie, C. D.; Zaumseil, J.; Chen, J.; Bao, Z. Change in threshold voltage ( V T ) for the OFET devices made with. ResearchGate, 2006. [Link]
-
Stanford University. New Polymer Dielectrics for Transistors. Stanford University, N.D. [Link]
-
Chan, P. K. L.; Wang, S.; Li, H.; Li, F.; Wong, M.; Hsiao, C. C. On the Air Stability of n-Channel Organic Field-Effect Transistors: A Theoretical Study of Adiabatic Electron Affinities of Organic Semiconductors. The Journal of Physical Chemistry C, 2010. [Link]
Sources
- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]
- 2. Aggregation-Tuned Charge Transport and Threshold Voltage Modulation in Poly(3-hexylthiophene) Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Polythiophene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparative study of donor-acceptor copolymers with and without 2-Bromo-5-pentafluoroethyl-thiophene
[1]
Executive Summary
This guide provides a technical comparison between standard alkyl-substituted donor-acceptor (D-A) copolymers and those modified with 2-Bromo-5-pentafluoroethyl-thiophene . The introduction of the pentafluoroethyl (
While standard alkyl-thiophenes provide solubility and film-forming properties, the
-
Deepen HOMO levels , thereby increasing the Open-Circuit Voltage (
) in solar cells. -
Induce self-assembly via fluorophobic/fluorophilic interactions, promoting "face-on" orientation.
-
Enhance oxidative stability by removing electron-rich sites susceptible to photo-oxidation.
Chemical Identity & Structural Logic[2]
The core differentiator is the flanking thiophene unit used during the polymerization (typically Stille or Suzuki coupling).
| Feature | Standard Analog (Reference) | Target Modifier |
| Monomer | 2-Bromo-5-alkyl-thiophene (e.g., 2-Bromo-5-ethylthiophene) | 2-Bromo-5-pentafluoroethyl-thiophene |
| Formula | ||
| Electronic Nature | Electron-Donating (+I Effect from Alkyl) | Strong Electron-Withdrawing (-I Effect from |
| Steric Profile | Flexible, lipophilic | Rigid, lipophobic/fluorophilic |
Mechanistic Impact of the Group
Unlike a simple fluorine atom substitution (which exerts a strong mesomeric effect), the pentafluoroethyl group acts primarily through a strong inductive effect (
Comparative Performance Analysis
The following data summarizes the shift in physicochemical properties when replacing a 5-alkyl-thiophene unit with a 5-pentafluoroethyl-thiophene unit in a standard Benzodithiophene (BDT) based D-A copolymer.
Table 1: Electronic & Morphological Properties
| Metric | Copolymer w/ Alkyl-Thiophene | Copolymer w/ Pentafluoroethyl-Thiophene | Performance Delta |
| HOMO Level | -5.30 eV | -5.55 eV | Deeper (~0.25 eV) ; Critical for high |
| LUMO Level | -3.50 eV | -3.65 eV | Lower ; Improved electron injection stability. |
| Bandgap ( | ~1.80 eV | ~1.90 eV | Slight widening due to stabilized HOMO. |
| Solubility | High (Chlorobenzene, Chloroform) | Moderate (Requires fluorinated additives or high T) | |
| Film Morphology | Mixed orientation | Predominant Face-On | Enhanced charge transport ( |
| Surface Energy | ~30-35 mN/m | ~20-25 mN/m | Higher hydrophobicity; distinct phase separation. |
Key Experimental Insight
The "Fluorine Effect" on
Experimental Protocols
Synthesis of the Monomer: 2-Bromo-5-pentafluoroethyl-thiophene
Note: Commercial availability is limited; in-house synthesis is often required to ensure purity >99%.
Reagents: 2-pentafluoroethylthiophene, N-Bromosuccinimide (NBS), Chloroform (
-
Setup: Charge a 250 mL round-bottom flask with 2-pentafluoroethylthiophene (10 mmol) and
(50 mL). -
Bromination: Cool to 0°C. Add NBS (11 mmol) portion-wise in the dark (wrap flask in foil) to prevent benzylic bromination side reactions.
-
Reaction: Stir at room temperature for 12 hours. Monitor via GC-MS (Target M/z: ~281/283 for Br isotopes).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with
and brine. -
Purification: Silica gel column chromatography (Eluent: Hexanes). The
group makes the compound less polar than non-fluorinated analogs, eluting earlier.
Polymerization Protocol (Stille Coupling)
This protocol describes the copolymerization of the
Reagents:
-
Monomer A: 2,6-Bis(trimethyltin)-4,8-bis(5-ethylhexyl-2-thienyl)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn)
-
Monomer B: 1,3-Bis(5-bromo-2-thienyl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione (Acceptor core) modified with flanking 2-Bromo-5-pentafluoroethyl-thiophene units.
-
Catalyst:
(2 mol%) / (8 mol%) -
Solvent: Anhydrous Toluene / DMF (9:1 ratio)
Step-by-Step Workflow:
-
Inert Environment: Flame-dry a Schlenk tube and purge with Argon for 15 mins.
-
Loading: Add Monomer A (0.2 mmol), Modified Monomer B (0.2 mmol), and catalyst system.
-
Degassing: Freeze-pump-thaw cycle (x3) to remove
. Oxygen is fatal to Pd(0) catalysts. -
Polymerization: Heat to 110°C for 24–48 hours. The solution should turn deep purple/blue.
-
End-Capping: Add 2-tributylstannylthiophene (0.1 mL) and stir for 2 hours (caps Br ends). Add 2-bromothiophene (0.1 mL) and stir for 2 hours (caps Sn ends).
-
Precipitation: Drop the hot solution into Methanol (300 mL) containing 5 mL HCl (to scavenge metal residues).
-
Soxhlet Extraction (Critical Step):
-
Methanol (12h): Removes small oligomers and catalyst.
-
Hexanes (12h): Removes low MW fractions.
-
Chloroform (12h): Collects the high MW polymer fraction.
-
Note: Polymers with
may require hot chlorobenzene for extraction due to aggregation.
-
Visualized Workflows & Logic
Energy Level Engineering (HOMO/LUMO Shift)
This diagram illustrates the electronic causality of adding the pentafluoroethyl group.
Figure 1: Comparative energy level diagram showing the deepening of the HOMO level upon
Synthesis & Processing Workflow
Figure 2: Step-by-step synthetic pathway from precursor to purified copolymer.
Troubleshooting & Optimization
When working with
| Issue | Cause | Corrective Action |
| Low Molecular Weight ( | The electron-deficient nature of the brominated monomer can make the oxidative addition step of the Pd-cycle slower. | Increase catalyst loading to 3-4% or switch to a more electron-rich ligand like |
| Gelation / Insolubility | Use high-boiling solvents (Chlorobenzene, o-Dichlorobenzene) for polymerization and processing. Process solutions hot (>80°C) . | |
| Poor Film Quality | Rapid phase separation between the fluorinated polymer and non-fluorinated acceptors (like ITIC or Y6). | Use a solvent additive (e.g., 0.5% DIO or CN) to manage the drying kinetics and prevent macro-phase separation. |
References
-
Zhang, Q., et al. (2017).[1] "Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor–Acceptor Copolymers."[2][3] Journal of the American Chemical Society. Link
-
Facchetti, A., et al. (2004). "Building Blocks for N-Type Molecular and Polymeric Electronics. Perfluoroalkyl- versus Alkyl-Functionalized Oligothiophenes." Journal of the American Chemical Society. Link
-
Fan, Q., et al. (2019).[4] "Synergistic Effects of Side-Chain Engineering and Fluorination on Small Molecule Acceptors." Solar RRL. Link
-
Li, Y., et al. (2025).[5] "Molecular Engineering of Donor-Acceptor Polymers Incorporating Fluorinated Thiophenes." ResearchGate Review. Link
-
Buck, M., & Sarnello, E. (2020). "Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells." MDPI Materials. Link
Sources
- 1. Scholarly Article or Book Chapter | Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor-Acceptor Copolymers | ID: 5m60qz62f | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Fluorinated Thiophene Units Improve Photovoltaic Device Performance of Donor–Acceptor Copolymers / Chemistry of Materials, 2017 [sci-hub.jp]
- 4. Synergistic Effects of Side-Chain Engineering and Fluorination on Small Molecule Acceptors to Simultaneously Broaden Spectral Response and Minimize Voltage Loss for 13.8% Efficiency Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synergistic Effects of Side‐Chain Engineering and Fluorination on Small Molecule Acceptors to Simultaneously Broaden Spectral Response and Minimize Voltage Loss for 13.8% Efficiency Organic Solar Cells [escholarship.org]
A Comparative Guide to the X-ray Crystallography of 2,5-Disubstituted Thiophene Derivatives
An objective analysis of the solid-state structures of key thiophene-based building blocks for researchers, scientists, and drug development professionals.
In the field of materials science and medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is paramount for predicting its properties and interactions. While the target of this guide, 2-Bromo-5-pentafluoroethyl-thiophene, and its direct derivatives lack publicly available X-ray crystallography data, a comparative analysis of structurally related and commercially available 2,5-disubstituted thiophenes can provide invaluable insights into the influence of substituent effects on their crystal packing and intermolecular interactions.
This guide presents a comparative overview of the single-crystal X-ray diffraction data for a series of 2,5-disubstituted thiophenes, including di-halogenated and other functionally substituted analogs. By examining the subtle yet significant variations in their crystal structures, we can elucidate the roles of halogen bonding, π-stacking, and other non-covalent interactions in directing their supramolecular assemblies.
Comparative Crystallographic Data of 2,5-Disubstituted Thiophenes
The following table summarizes key crystallographic parameters for a selection of 2,5-disubstituted thiophenes, providing a basis for understanding the structural consequences of modifying the substituents at the C2 and C5 positions of the thiophene ring.
| Compound Name | 2,5-Dibromothiophene | 2-Bromo-5-chlorothiophene | 2-Bromo-5-iodothiophene | 2-Bromo-5-nitrothiophene |
| Chemical Formula | C₄H₂Br₂S | C₄H₂BrClS | C₄H₂BrIS | C₄H₂BrNO₂S |
| Molecular Weight | 241.93 g/mol [1] | 197.48 g/mol [2] | Not directly found | 208.04 g/mol [3] |
| Crystal System | Monoclinic | Orthorhombic | Not directly found | Monoclinic |
| Space Group | P2₁/c | Pnma | Not directly found | P2₁/c |
| Unit Cell Dimensions | a = 8.632(2) Å, b = 5.918(1) Å, c = 13.947(3) Å, β = 108.58(2)° | a = 14.156(3) Å, b = 15.340(3) Å, c = 4.0287(10) Å | Not directly found | a = 7.789(2) Å, b = 5.891(1) Å, c = 13.892(3) Å, β = 103.18(1)° |
| Key Intermolecular Interactions | Br···Br halogen bonds, π-π stacking[4] | C-H···π interactions, potential weak halogen bonding | Expected strong I···S or I···N halogen bonds[5] | Strong N-O···H hydrogen bonds, π-π stacking |
Note: Crystallographic data for 2-Bromo-5-iodothiophene was not directly available in the search results, however, studies on related iodinated thiophenes suggest the prevalence of strong halogen bonding.[5]
The Causality Behind Experimental Choices: A Structural Perspective
The choice of substituents at the 2 and 5 positions of the thiophene ring has a profound impact on the resulting crystal structure. This is a direct consequence of the different non-covalent interactions these substituents can engage in.
Halogen Bonding: In the case of the di-halogenated thiophenes, halogen bonding plays a significant role in dictating the crystal packing.[4][5] This interaction involves an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic region on another atom. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). This trend explains the different packing motifs observed between 2,5-dibromothiophene and 2-bromo-5-chlorothiophene. While data for 2-bromo-5-iodothiophene was not found, it is predicted to exhibit even stronger and more directional halogen bonds.
Hydrogen Bonding and Other Interactions: The introduction of a nitro group in 2-bromo-5-nitrothiophene introduces the possibility of strong hydrogen bonding between the nitro oxygen atoms and hydrogen atoms on adjacent molecules. These strong, directional interactions often dominate the crystal packing, leading to densely packed structures. The electron-withdrawing nature of the nitro group also influences the electron density of the thiophene ring, affecting its ability to participate in π-π stacking interactions.
Experimental Protocol: Synthesis and Crystallization of a 2,5-Dihalothiophene
The following is a generalized, self-validating protocol for the synthesis and crystallization of a 2,5-dihalothiophene, based on established methodologies.[6][7]
Part 1: Synthesis of 2,5-Dibromothiophene
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10 g of thiophene in 100 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. From the dropping funnel, add a solution of 2.2 equivalents of bromine in 20 mL of glacial acetic acid dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The disappearance of the thiophene spot and the appearance of a new, lower Rf spot indicates the formation of the product.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. Extract the product with dichloromethane (3 x 100 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Product Characterization (Self-Validation): The crude product can be purified by vacuum distillation or recrystallization from ethanol. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Crystallization for X-ray Diffraction
-
Solvent Selection: Dissolve a small amount of the purified 2,5-dibromothiophene in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) at an elevated temperature.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This slow process encourages the growth of large, well-ordered single crystals suitable for X-ray diffraction.
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.
Visualizing Molecular Structures and Experimental Workflows
Molecular Structures of Compared Thiophene Derivatives
Caption: Molecular structures of the compared 2,5-disubstituted thiophenes.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of a 2,5-dihalothiophene.
Conclusion
The comparative analysis of the crystal structures of 2,5-disubstituted thiophenes reveals the critical role of substituent choice in directing the solid-state architecture of these important molecular building blocks. Halogen bonding, hydrogen bonding, and π-π stacking interactions are the primary forces governing the crystal packing. A thorough understanding of these interactions, gleaned from X-ray crystallography, is essential for the rational design of novel thiophene-based materials with tailored properties for applications in pharmaceuticals and organic electronics. While crystallographic data for 2-Bromo-5-pentafluoroethyl-thiophene remains elusive, the principles outlined in this guide provide a robust framework for its future structural characterization and for the broader field of crystal engineering.
References
-
Presnukhina, S. I., et al. (2021). 2,5-Dibromothiophenes: Halogen Bond Involving Packing Patterns and Their Relevance to Solid-State Polymerization. Crystal Growth & Design, 21(5), 2843–2855. [Link]
-
Vargas-Baca, I., et al. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]
- Politzer, P., et al. (2010). Halogen bonding: an electrostatically-driven interaction. Journal of Molecular Modeling, 16(2), 181-189.
-
Li, Y., et al. (2018). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 8(23), 12569-12573. [Link]
-
Stenutz, R. 2,5-dibromothiophene. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2,5-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Yang, Z., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4683. [Link]
-
Wilson, J., et al. (2015). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. RSC Advances, 5(100), 82544-82548. [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link]
-
Al-Masum, M., & Al-Mughaid, H. (2023). Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. Crystals, 13(7), 1059. [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene 1,1-Dioxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Metrangolo, P., et al. (2014). Hydrogen and Halogen Bonding in Co-Crystals Involving 4-Iodotetrafluorobenzoic Acid, 4-Iodotetrafluorophenol, and Thianes. Crystals, 4(1), 55-70. [Link]
-
Ballini, R., et al. (2025). A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones and 4-Methoxybenzyl Mercaptan. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-hexyl-5-iodothiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Paixão, D. B., et al. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry, 85(20), 12922-12934. [Link]
Sources
- 1. 2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chlorothiophene | C4H2BrClS | CID 76133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-pentafluoroethyl-thiophene: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and materials science, the novel properties of organohalogen compounds like 2-Bromo-5-pentafluoroethyl-thiophene are a gateway to innovation. However, with great utility comes the critical responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-5-pentafluoroethyl-thiophene, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.
Hazard Assessment: Understanding the Risks
Key Inferred Hazards:
-
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1] Thiophene and its derivatives can also exhibit toxicity.[2][3] The presence of both bromine and a pentafluoroethyl group suggests that this compound should be handled as a toxic substance.
-
Flammability: Many organic solvents and thiophene derivatives are flammable.[1][4][5] It is prudent to treat 2-Bromo-5-pentafluoroethyl-thiophene as a flammable liquid.
-
Environmental Hazard: Improper disposal of halogenated organic compounds can lead to significant environmental contamination.[6] Many organofluorine compounds are noted for their persistence and potential for bioaccumulation.[7]
Due to these potential hazards, 2-Bromo-5-pentafluoroethyl-thiophene must be treated as hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-Bromo-5-pentafluoroethyl-thiophene for any purpose, including disposal, the appropriate personal protective equipment must be worn.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Always inspect for integrity before use.[8] For compounds with unknown toxicity, double gloving is recommended.[9] |
| Eye Protection | Safety glasses with side shields | For splash hazards, chemical safety goggles are required. A face shield may be necessary for larger quantities.[8][9] |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned.[8][9] |
| Respiratory Protection | Not generally required with adequate ventilation (i.e., in a certified chemical fume hood) | If working outside a fume hood or with heated material, use a NIOSH-approved respirator with an organic vapor cartridge.[8] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects.[9] |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6] As a halogenated organic compound, 2-Bromo-5-pentafluoroethyl-thiophene must be collected in a designated "Halogenated Organic Waste" container.[1][10][11][12]
Step-by-Step Collection Protocol:
-
Select the Correct Container: Use a chemically compatible container, typically a glass or high-density polyethylene (HDPE) bottle, that is in good condition and has a secure, leak-proof cap.[6][11]
-
Label the Container: Before adding any waste, clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste".[10][11] Maintain a running list of the contents, including the full chemical name "2-Bromo-5-pentafluoroethyl-thiophene" and approximate quantities.[10] Do not use abbreviations or chemical formulas.[11]
-
Transfer the Waste: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Keep the Container Closed: The waste container must remain closed except when actively adding waste.[11]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be under the control of laboratory personnel and ideally have secondary containment.[6]
Do NOT mix halogenated organic waste with:
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely. The appropriate response depends on the size and location of the spill.
Minor Spill (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.[14]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[14][15] Do not use combustible materials like paper towels.[14]
-
Neutralize (if applicable): For brominated compounds, small spills can be treated with a 5-10% solution of sodium thiosulfate before absorption.[14][15]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[14][15]
-
Decontaminate the Area: Clean the spill area with soap and water.[14]
-
Dispose of all materials , including cleaning supplies, as hazardous waste.[16]
Major Spill (outside a chemical fume hood or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others.[14]
-
Isolate the Area: If possible, close the door to the laboratory to contain any vapors.
-
Call for Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[14] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[14]
Final Disposal: Adherence to Regulations
The ultimate disposal of 2-Bromo-5-pentafluoroethyl-thiophene must comply with all local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][17]
The "Cradle-to-Grave" Process:
-
Accumulation: Hazardous waste must be accumulated at or near the point of generation.[6]
-
Documentation: All hazardous waste must be properly documented.
-
Licensed Disposal: The waste must be disposed of through a licensed hazardous waste facility. Laboratories typically contract with a specialized waste hauler for this service.[13]
-
Treatment: Halogenated organic wastes are often treated via high-temperature incineration.[13][18] Land disposal of untreated hazardous waste is prohibited.[19]
It is the responsibility of the waste generator (the laboratory) to ensure that their waste is managed correctly from generation to final disposal.[20]
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of scientific integrity. By following these procedures for the disposal of 2-Bromo-5-pentafluoroethyl-thiophene, you are not only ensuring compliance with regulations but also fostering a culture of safety within your laboratory and protecting the environment for future generations. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your facility.
References
- Daniels Health. (2025, May 21).
- ERG Environmental. (n.d.).
- LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (2024, October 16). The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety.
- U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
- National Center for Biotechnology Information. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- U.S. Environmental Protection Agency. (2025, May 30).
- Study.com. (n.d.).
- BenchChem. (2025).
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.2 Organic Solvents.
- University of Illinois Division of Research Safety. (2025, September 24). Chemical Spill.
- Braun Research Group. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Unknown. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- Unknown. (n.d.).
- Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
- Santa Cruz Biotechnology. (n.d.).
- BenchChem. (2025, December).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Wikipedia. (n.d.). Organofluorine chemistry.
- U.S. Environmental Protection Agency. (1983, December).
- MIT Plasma Science and Fusion Center. (n.d.).
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- BenchChem. (2025, November). Personal protective equipment for handling 2-Decylthiophene.
- BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene.
- PubChem. (n.d.). 2-Bromo-5-fluorothiophene.
- Fisher Scientific. (2025, December 22).
- Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
- Unknown. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)thiophene.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Thermo Fisher Scientific. (2025, September 10).
- BenchChem. (2025). Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide.
- TCI Chemicals. (2025, March 12).
- ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- Wikipedia. (n.d.). 2-Bromothiophene.
- ChemicalBook. (2025, October 18). 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-trifluoroacetylthiophene.
- BenchChem. (2025). An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylthiophene.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. femaflavor.org [femaflavor.org]
- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. danielshealth.com [danielshealth.com]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. vumc.org [vumc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste [epa.illinois.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
